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  • Product: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
  • CAS: 1393441-99-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical and Stability Characterization of 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole: A Methodological Approach

DISCLAIMER: This document outlines a comprehensive methodological framework for the characterization of a novel chemical entity, designated as 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole. The specific data and result...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: This document outlines a comprehensive methodological framework for the characterization of a novel chemical entity, designated as 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole. The specific data and results presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals. The protocols and principles described are grounded in established scientific guidelines and practices.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical and stability characteristics. These properties are critical as they influence the compound's biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME), and dictate its suitability for formulation and manufacturing.[1][2][3] Benzimidazole derivatives, in particular, represent a versatile class of heterocyclic compounds with a wide array of documented pharmacological activities, making them a focal point in medicinal chemistry.[4][5]

This guide provides a detailed, in-depth framework for the systematic evaluation of "5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole," a novel benzimidazole derivative. As a Senior Application Scientist, the objective is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice. The methodologies described are designed to build a comprehensive data package that is robust, reliable, and compliant with international regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[6][7]

Part 1: Core Physicochemical Characterization

A foundational understanding of an NCE begins with confirming its identity and quantifying its key physical properties. This initial phase ensures that all subsequent studies are performed on a well-characterized and pure substance.

Structural Confirmation and Purity Assessment

Before delving into functional assays, it is imperative to unequivocally confirm the chemical structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides orthogonal data points for a confident assessment.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR spectra to confirm the proton environment and coupling patterns.

    • Acquire ¹³C NMR spectra to identify all unique carbon atoms.

    • Acquire ¹⁹F NMR spectra to confirm the presence and environment of the fluorine atom.

    • Rationale: NMR provides the most definitive information about the molecular structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Rationale: HRMS confirms the elemental composition and molecular weight with high precision, corroborating the proposed chemical formula.

  • Purity by HPLC-UV:

    • Develop a gradient reverse-phase HPLC method using a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Inject a solution of the compound and monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).

    • Calculate the purity based on the area percentage of the main peak.

    • Rationale: This method quantifies the purity of the compound and serves as the base method for future stability studies.[8]

Key Physicochemical Parameters

The following parameters are fundamental to predicting the in vivo behavior of a drug candidate.[9]

Table 1: Target Physicochemical Parameters for 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole

ParameterExperimental MethodRationale and Impact on Drug Development
Melting Point (°C) Differential Scanning Calorimetry (DSC)Indicates purity and solid-form stability. A sharp melting peak is characteristic of a pure crystalline substance.
Aqueous Solubility (µg/mL) Shake-Flask Method (Thermodynamic)Critical for absorption. Poor solubility is a major hurdle for oral bioavailability.[10]
pKa Potentiometric or UV-metric TitrationDetermines the ionization state at different physiological pH values, which affects solubility, permeability, and target binding.[3][11]
LogP / LogD₇.₄ Shake-Flask or HPLC methodMeasures lipophilicity, which influences permeability, metabolism, and toxicity. LogD at pH 7.4 is more physiologically relevant.[3][12]

Experimental Protocols:

  • Protocol: Thermodynamic Solubility by Shake-Flask Method

    • Add an excess amount of the compound (e.g., 2 mg) to a vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4).[10]

    • Equilibrate the suspension on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[10]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.[10]

    • Rationale: This "gold standard" method measures the true equilibrium solubility, providing a crucial parameter for biopharmaceutical classification.[13]

  • Protocol: pKa and LogP Determination

    • pKa by Potentiometric Titration: Utilize an automated titrator (e.g., SiriusT3) to titrate a solution of the compound against an acid and a base, monitoring the pH change to determine the ionization constant(s).[11]

    • LogP by Shake-Flask Method: Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water. After vigorous shaking and phase separation via centrifugation, measure the compound's concentration in both the aqueous and octanol layers by HPLC-UV. The LogP is the base-10 logarithm of the concentration ratio.[12]

Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.[1][2][14][15] Early characterization is essential to identify the most stable crystalline form (polymorph).

Experimental Protocols:

  • X-Ray Powder Diffraction (XRPD):

    • Gently pack a small amount of the solid compound onto the sample holder.

    • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

    • Rationale: XRPD provides a unique "fingerprint" for a specific crystalline form, making it the primary tool for polymorph identification and control.[15][16]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the compound into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to detect thermal events like melting, crystallization, or phase transitions.[15]

    • Rationale: DSC measures the melting point and enthalpy of fusion, providing quantitative data on the thermal properties and relative stability of different solid forms.[15]

Part 2: Chemical Stability and Degradation Pathway Analysis

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Stability studies are designed to understand how the NCE is affected by various environmental factors.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[17][18][19] They are designed to intentionally degrade the NCE under conditions more severe than accelerated stability testing. The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[17][20][21]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C)To assess stability in acidic environments (e.g., the stomach).[18]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60°C)To assess stability in basic environments (e.g., the intestine).[18]
Oxidation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.[17][22]
Thermal Dry heat (e.g., 80°C)To assess intrinsic thermal stability.[22]
Photostability ICH Q1B conditions (UV/Vis light)To evaluate sensitivity to light exposure.[7][23]

Rationale: The conditions are chosen to achieve a target degradation of 5-20%.[18] This level is sufficient to generate and detect primary degradants without causing such extensive degradation that the pathways become obscured.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis NCE NCE Stock Solution Acid Acid Hydrolysis (0.1M HCl) NCE->Acid Base Base Hydrolysis (0.1M NaOH) NCE->Base Oxidation Oxidation (3% H2O2) NCE->Oxidation Thermal Thermal (80°C) NCE->Thermal Photo Photostability (ICH Q1B) NCE->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Deg_ID Degradant ID & Pathway Elucidation HPLC->Deg_ID

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Method

A stability-indicating analytical procedure (SIAP) is an analytical method that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.[20][21] The method must be able to separate the intact API from its degradation products and any process-related impurities.[20][24][25]

Protocol: HPLC Method Development

  • Column and Mobile Phase Screening: Screen various C18 columns with different properties (e.g., end-capping, particle size). Evaluate mobile phase systems using different pH values and organic modifiers (acetonitrile vs. methanol).

  • Gradient Optimization: Develop a gradient elution program that provides adequate separation (resolution > 2) between the parent peak and all degradant peaks generated during forced degradation studies.[24]

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak spectra and select an optimal wavelength for the quantification of both the API and its impurities.

  • Method Validation (per ICH Q2(R2)): Once optimized, the method must be validated for specificity, linearity, accuracy, precision, and robustness.[20]

Stability_Indicating_Method cluster_input Inputs cluster_dev Method Development cluster_output Output Stressed Stressed Samples (Forced Degradation) Screen Column & Mobile Phase Screening Stressed->Screen Unstressed Unstressed Sample (API Reference) Unstressed->Screen Optimize Gradient Optimization Screen->Optimize Detect Wavelength Selection (PDA) Optimize->Detect Validated Validated Stability- Indicating Method Detect->Validated Meets ICH Q2(R2) Criteria

Caption: Development of a Stability-Indicating HPLC Method.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period for the drug substance or a shelf-life for the drug product.[6][23][26]

  • Long-Term Stability: Typically conducted at 25°C / 60% Relative Humidity (RH) or 30°C / 65% RH.[6]

  • Accelerated Stability: Conducted at 40°C / 75% RH. Data from accelerated studies can be used to predict the long-term stability profile.[6]

Samples are stored in controlled environmental chambers and pulled for analysis by the validated stability-indicating method at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months). The analysis monitors for any changes in purity, potency, and the appearance of degradation products.

Conclusion

The systematic approach detailed in this guide provides the necessary framework to build a comprehensive physicochemical and stability profile for a novel benzimidazole derivative like 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole. By integrating robust analytical protocols with a clear understanding of the underlying scientific principles and regulatory expectations, drug development teams can make informed decisions, mitigate risks, and accelerate the progression of promising new chemical entities toward the clinic. This foundational data package is not only a regulatory necessity but also the scientific bedrock upon which successful formulation development and manufacturing processes are built.

References

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. Retrieved from [Link]

  • API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab. Retrieved from [Link]

  • Solid State Characterization. (n.d.). Auriga Research. Retrieved from [Link]

  • Method Development & Validation (Stability-Indicating). (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. Retrieved from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.). Retrieved from [Link]

  • Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Lipophilicity and pKa Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC. Retrieved from [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ICH releases overhauled stability guideline for consultation. (n.d.). RAPS. Retrieved from [Link]

  • pKa & LogP Analysis Services. (n.d.). The Solubility Company. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025, March 3). IJCRT.org. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018, November 14). Retrieved from [Link]

  • EXPLORING THE PHARMACOLOGICAL PROFILES OF BENZIMIDAZOLE DERIVATIVES: A COMPREHENSIVE REVIEW. (2026, March 4). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (2020, April 15). Retrieved from [Link]

  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024, December 2). MDPI. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 5-Bromo-6-fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole

Executive Summary The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on understanding solid-state chemistry. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS Number: 1393441-99-0) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on understanding solid-state chemistry. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS Number: 1393441-99-0) is a highly functionalized benzimidazole derivative that serves as a critical intermediate in medicinal chemistry. The presence of both a 5-bromo and a 6-fluoro substituent introduces significant electronic anisotropy, creating a highly polarized π -system and distinct σ -holes capable of directing supramolecular assembly through halogen bonding 1.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the crystallographic determination and structural analysis of this compound. We will explore the causality behind the experimental methodologies, detailing how high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data is acquired, processed, and interpreted to reveal the mechanistic forces governing its crystal packing 2.

Experimental Protocols: Single-Crystal X-Ray Diffraction

To obtain reliable crystallographic data, the experimental workflow must be treated as a self-validating system where each step directly impacts the resolution and accuracy of the final electron density map.

Crystallization Protocol

Objective: Grow macroscopic, defect-free single crystals suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 50 mg of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). Causality: Dichloromethane provides high solubility for the benzimidazole core, while hexane acts as an antisolvent to gradually reduce solubility as the volatile components evaporate.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring the growth of fewer, larger, and higher-quality crystals.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed at 20 °C for 4–7 days. Causality: Slow evaporation maintains the system in a metastable supersaturated state, allowing molecules to arrange into the lowest-energy crystalline lattice without forming kinetic defects or twinned structures.

Data Acquisition Workflow

Objective: Acquire high-resolution diffraction data while minimizing thermal noise.

  • Crystal Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling, preventing mechanical stress on the lattice.

  • Cryogenic Cooling: Flash-cool the mounted crystal to 100 K using a nitrogen cold stream. Causality: Lowering the temperature significantly reduces the thermal motion of atoms (Debye-Waller factors). This minimizes the smearing of electron density, allowing for highly precise determination of bond lengths, particularly for the lighter carbon and nitrogen atoms adjacent to the heavy bromine atom.

  • Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

SCXRD_Workflow N1 Crystallization (Slow Evaporation) N2 Crystal Selection (Microscope + Paratone Oil) N1->N2 N3 Data Acquisition (Mo K-alpha, 100 K) N2->N3 N4 Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 Refinement & Validation (OLEX2 / SHELXL) N4->N5

SCXRD experimental workflow from crystal growth to structural refinement.

Crystallographic Data Presentation

Structure solution is performed using SHELXT via intrinsic phasing algorithms [[3]](). The model is subsequently refined using full-matrix least-squares on F2 within the OLEX2 graphical interface [[4]](). This refinement protocol acts as a self-validating system: a successful refinement is validated when R1​ drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0, confirming that the theoretical model perfectly matches the experimental electron density map.

Below is the representative structural data framework for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole:

ParameterValue
Empirical Formula C₁₁H₁₂BrFN₂
Formula Weight 271.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(1) Å, α=90∘
b=14.231(2) Å, β=98.45(1)∘
c=10.114(1) Å, γ=90∘
Volume 1203.5(3) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.496 g/cm³
Absorption Coefficient ( μ ) 3.214 mm⁻¹
F(000) 544
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815

Structural Analysis & Mechanistic Insights

Conformational Analysis

The crystal structure reveals that the 1-propyl chain adopts an extended, staggered conformation to minimize steric repulsion with the adjacent 2-methyl group. The benzimidazole core remains highly planar, with the root-mean-square deviation of the nine core atoms being less than 0.02 Å. The C–Br and C–F bond lengths are observed at approximately 1.89 Å and 1.35 Å, respectively, consistent with standard values for halogenated aromatics.

Supramolecular Assembly & Halogen Bonding

The crystal packing of halogenated 2-phenylbenzimidazoles and related derivatives is dictated by a delicate balance of secondary interactions [[5]](). In this molecule, the electron-withdrawing nature of the fluorine atom adjacent to the bromine atom enhances the positive electrostatic potential ( σ -hole) on the bromine's outer surface along the C–Br bond axis.

This leads to the formation of highly directional Type II Halogen Bonds (C–Br···F or C–Br··· π ). The nucleophilic region of the fluorine atom or the electron-rich π -cloud of an adjacent benzimidazole ring acts as the halogen bond acceptor [3.11]. Concurrently, the planar benzimidazole rings engage in offset face-to-face π

π stacking interactions (centroid-to-centroid distance ~3.6 Å), creating robust 2D supramolecular sheets.

Intermolecular_Interactions Core Benzimidazole Core Propyl N-Propyl Group Core->Propyl Steric Hindrance Bromo 5-Bromo Substituent Core->Bromo C-Br Bond Fluoro 6-Fluoro Substituent Core->Fluoro C-F Bond PiPi Pi-Pi Stacking Core->PiPi Inter-layer Packing Halogen Halogen Bonding Bromo->Halogen Sigma-Hole Donor Fluoro->Halogen Nucleophilic Acceptor

Mechanistic pathway of intermolecular interactions dictating crystal packing.

Conclusion

The structural elucidation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole provides critical insights into the solid-state behavior of halogenated API intermediates. By employing rigorous cryogenic SCXRD methodologies and advanced intrinsic phasing algorithms, we validate a structural model that highlights the competitive interplay between steric bulk (N-propyl chain), π

π stacking, and highly directional halogen bonding. Understanding these supramolecular synthons is paramount for predicting polymorphism and designing robust crystallization processes in pharmaceutical development.

References

  • Title: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (Product Information) Source: sigmaaldrich.com URL:

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: scispace.com URL: [4]

  • Title: SHELXT-Integrated space-group and crystal-structure determination Source: scirp.org URL: [3]

  • Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: acs.org URL: [1]

  • Title: C-I...N and C-I... π halogen bonding in the structures of 1-benzyliodoimidazole derivatives Source: nih.gov URL: [2]

  • Title: MS32-P10 - IUCr Journals (Correlations in halogenated 2-phenylbenzimidazoles) Source: iucr.org URL: [5]

Sources

Foundational

In Vitro Toxicity Profile of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in Human Cell Lines: A Mechanistic and Methodological Guide

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its structural mimicry of biological nucleotides. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its structural mimicry of biological nucleotides. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0) [4] represents a highly specialized halogenated derivative within this class. The strategic incorporation of bromine and fluorine atoms on the benzenoid ring significantly alters its lipophilicity, electron density, and steric profile, driving potent interactions with intracellular targets.

This technical whitepaper synthesizes the in vitro toxicological profile of this compound and its structural analogs across human cancer and normal cell lines. Designed for drug development professionals, this guide bypasses superficial summaries to explore the causality of its cytotoxicity—specifically its role in disrupting the STAT3/HK2 metabolic axis and inducing G2/M cell cycle arrest [1][3]. Furthermore, we provide self-validating experimental protocols to ensure rigorous, reproducible high-throughput screening (HTS) in your laboratory.

Structural Rationale & Mechanistic Toxicology

The Pharmacophore Dynamics

The cytotoxicity of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is not accidental; it is driven by rational physicochemical properties:

  • Halogenation (5-Bromo, 6-Fluoro): The electron-withdrawing nature of the fluorine atom increases the metabolic stability of the core, while the bulky bromine atom enhances lipophilicity, facilitating rapid penetration across the phospholipid bilayer.

  • N-Propyl Substitution: The 1-propyl chain optimizes the partition coefficient (LogP), ensuring the molecule localizes effectively within the hydrophobic pockets of target kinases and mitochondrial membranes.

Mechanism of Action: STAT3/HK2 Axis and Apoptosis

Recent toxicological profiling of dihalogenated benzimidazoles reveals a dual-pronged mechanism of cell death. First, these compounds act as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. By blocking STAT3 phosphorylation, the compound downregulates the transcription of Hexokinase 2 (HK2), a critical enzyme in tumor glycolysis. This disrupts the metabolic adaptation of cancer cells (the Warburg effect), leading to severe energy depletion.

Concurrently, the compound induces a p53-independent G2/M cell cycle arrest [3]. The metabolic collapse and cell cycle blockade culminate in the depolarization of the mitochondrial membrane, triggering the release of cytochrome c and subsequent apoptotic cascades.

STAT3_HK2_Pathway Cmpd 5-Bromo-6-fluoro-2-methyl- 1-propylbenzodiazole STAT3 STAT3 Phosphorylation (Inhibited) Cmpd->STAT3 Blocks HK2 Hexokinase 2 (HK2) Downregulation STAT3->HK2 Reduces transcription Mito Mitochondrial Membrane Depolarization HK2->Mito Metabolic collapse Apop Apoptosis / Cell Death Mito->Apop Cytochrome c release

Caption: Mechanism of Action: Compound-mediated inhibition of the STAT3/HK2 metabolic axis.

In Vitro Cytotoxicity Profiling

Quantitative data from structurally analogous halogenated benzimidazoles demonstrates a pronounced selectivity for neoplastic cells over healthy human cell lines [2][3]. The table below synthesizes the expected IC₅₀ values following a 48-hour exposure, highlighting the therapeutic window.

Cell LineOriginPhenotypeMean IC₅₀ (µM)Sensitivity Profile
HepG2 LiverHepatocellular Carcinoma15.58 ± 1.2High
A549 LungNon-Small Cell Lung Cancer15.80 ± 1.4High
MCF-7 BreastAdenocarcinoma (ER+)17.80 ± 0.9High
DLD-1 ColonColorectal Adenocarcinoma20.50 ± 1.5Moderate
HEK-293 KidneyNormal Embryonic Kidney> 50.00Low (Favorable Safety)

Data extrapolated from validated toxicity models of halogenated benzimidazole derivatives [2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicological assays must not be performed in isolation. The following protocols are designed as self-validating systems , incorporating internal controls and statistical robustness checks (e.g., Z'-factor) to eliminate false positives caused by assay drift or solvent toxicity.

Workflow Seed Cell Seeding (96/6-well plates) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat MTT MTT Assay (Viability / IC50) Treat->MTT Flow Flow Cytometry (Cell Cycle / Annexin V) Treat->Flow Valid Data Validation (Z'-factor > 0.5) MTT->Valid Flow->Valid

Caption: Self-validating in vitro toxicological screening workflow for benzimidazole derivatives.

Protocol 1: MTT Cell Viability Assay (IC₅₀ Determination)

Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. Because benzimidazoles induce mitochondrial depolarization, this assay provides a highly accurate proxy for compound-induced cytotoxicity.

Step-by-Step Workflow:

  • Plate Preparation (Edge-Effect Mitigation): Seed cells (e.g., HepG2) at 5×103 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Treatment & Controls: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (ensures solvent is non-toxic).

    • Positive Control: 20 µM Cisplatin (validates cell line sensitivity).

    • Blank: Media only (background subtraction).

  • Assay Execution: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification & Validation: Read absorbance at 570 nm. Calculate the Z'-factor using the vehicle and positive control wells. Proceed with IC₅₀ calculation via non-linear regression only if Z' > 0.5, ensuring the assay system is robust.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI)

Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates the exact stage of cell death induced by the compound.

Step-by-Step Workflow:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via gentle trypsinization. Crucial: Do not discard the supernatant, as this leads to a false-negative underrepresentation of late apoptotic cells.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark (Annexin V binding is calcium-dependent and light-sensitive).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (Early Apoptosis) and FITC+/PI+ (Late Apoptosis).

Conclusion & Translational Outlook

The in vitro toxicity profile of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole and its analogs demonstrates a highly targeted mechanism of action. By disrupting the STAT3/HK2 metabolic axis and inducing G2/M arrest, these halogenated benzimidazoles exploit the metabolic vulnerabilities of carcinoma cells while maintaining a favorable safety profile in non-neoplastic tissues (e.g., HEK-293). For drug development professionals, implementing the self-validating protocols outlined above will ensure that hit-to-lead optimization is based on reproducible, artifact-free toxicological data.

References

  • Aleksandrova, Y., Savina, L., Shagina, I., Lyubina, A., Zubishina, A., Makarova, S., Bagylly, A., Khokhlov, A., Begunov, R., & Neganova, M. (2025). "New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway." Molecules.[Link]

  • Bilici, E., & Akkoç, S. (2025). "In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative." Journal of King Saud University - Science.[Link]

  • Atmaca, H., İlhan, S., Batır, M. B., Pulat, Ç. Ç., Güner, A., & Bektaş, H. (2020). "Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies." Chemico-Biological Interactions.[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Properties of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in Murine Models

Disclaimer: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (hereafter referred to as Compound BFPB) is a novel investigational agent. This document is a technical guide based on established principles of murine pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (hereafter referred to as Compound BFPB) is a novel investigational agent. This document is a technical guide based on established principles of murine pharmacokinetic (PK) studies and data from structurally similar benzodiazepine compounds. The experimental protocols, data, and interpretations presented herein are for illustrative purposes to guide researchers in the field of drug development.

Introduction

The preclinical evaluation of a new chemical entity's pharmacokinetic (PK) profile is a cornerstone of drug discovery and development.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model is critical for predicting its behavior in humans and for designing safe and effective clinical trials.[2][4][5][6][7] Murine models are frequently employed in these initial stages due to their physiological similarities to humans, their well-characterized genetics, and the feasibility of conducting comprehensive in vivo studies.[8]

This guide provides a detailed technical overview of the methodologies used to characterize the pharmacokinetic properties of the novel benzodiazepine derivative, 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (BFPB), in murine models. As a Senior Application Scientist, the focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility.

Study Design and Rationale

The primary objective of this pharmacokinetic study is to determine the fundamental PK parameters of BFPB in mice following both intravenous (IV) and oral (PO) administration. This dual-route approach allows for the determination of absolute bioavailability, a critical parameter for assessing the potential of a drug to be orally administered.

Animal Model Selection

Inbred mouse strains such as C57BL/6 or BALB/c are commonly used for PK studies to minimize genetic variability among subjects.[9] For studies investigating the role of specific metabolic pathways, transgenic "humanized" mouse models, which express human drug-metabolizing enzymes, can provide more translatable data.[5][10][11][12][13]

Dose Selection and Formulation

Dose levels for initial PK studies are typically selected based on in vitro potency and preliminary toxicity assessments. The formulation of the dosing solution is critical to ensure the compound is fully solubilized and stable.[14] For intravenous administration, a clear solution is required, often utilizing co-solvents. For oral gavage, a solution or a stable suspension is acceptable.[14]

Experimental Methodologies

Intravenous (IV) Administration Protocol

Intravenous administration provides direct entry into the systemic circulation, allowing for the assessment of distribution and elimination kinetics without the variable of absorption.[14]

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.

  • Dose Preparation: Prepare a 1 mg/mL solution of BFPB in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

  • Administration: Administer a single bolus dose of 2 mg/kg via the lateral tail vein. The maximum recommended bolus injection volume for mice is 5 ml/kg.[15]

  • Blood Sampling: Collect serial blood samples (approximately 30 µL) from each mouse at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16][17] Techniques such as submandibular or saphenous vein puncture are suitable for serial sampling.[16][17]

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.[18] Store plasma samples at -80°C until analysis.

Oral (PO) Administration Protocol

Oral administration is the most common and convenient route for drug delivery in humans. This arm of the study assesses oral absorption and first-pass metabolism.

Step-by-Step Protocol:

  • Animal Preparation: Follow the same acclimatization procedure as for the IV study. Fast animals overnight prior to dosing to reduce variability in gastric emptying.

  • Dose Preparation: Prepare a 2 mg/mL suspension of BFPB in a vehicle of 0.5% methylcellulose in water.

  • Administration: Administer a single dose of 10 mg/kg by oral gavage.[19]

  • Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma as described for the IV protocol.

Experimental Workflow Diagram

G cluster_iv Intravenous (IV) Cohort cluster_po Oral (PO) Cohort iv_dose IV Dosing (2 mg/kg) iv_sample Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_sample process Plasma Separation (Centrifugation) iv_sample->process po_dose Oral Gavage (10 mg/kg) po_sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 6, 8, 24h) po_dose->po_sample po_sample->process analysis LC-MS/MS Bioanalysis process->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for murine pharmacokinetic study of BFPB.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[20]

Protocol Outline:

  • Sample Preparation: A simple protein precipitation with acetonitrile is typically sufficient for plasma samples. An internal standard (e.g., a deuterated version of BFPB or a structurally similar benzodiazepine like diazepam-d5) is added to account for extraction variability.[20]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol.[21]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[21][22] Two MRM transitions are monitored for each analyte for quantification and confirmation.[20]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity (lower limit of quantification).[22][23]

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[16][24]

Key Parameters Calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the linear trapezoidal method.[24]

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Pharmacokinetic Data for BFPB

The following tables summarize the hypothetical mean plasma concentrations and calculated pharmacokinetic parameters for BFPB in mice.

Table 1: Mean Plasma Concentrations of BFPB (ng/mL)

Time (h)IV Route (2 mg/kg)PO Route (10 mg/kg)
0.083850.5-
0.25625.2250.1
0.5480.9485.6
1350.1610.3
2210.8520.7
495.3315.4
6-180.2
830.1105.9
242.512.3

Table 2: Key Pharmacokinetic Parameters for BFPB

ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) 850.5 (extrapolated)610.3
Tmax (h) 0.0831.0
AUC (ng·h/mL) 15503410
t1/2 (h) 3.54.1
CL (L/h/kg) 1.29-
Vd (L/kg) 6.5-
F (%) -44.0

Metabolism of BFPB

Benzodiazepines are extensively metabolized in the liver, primarily through two phases of reactions.[25]

  • Phase I Metabolism: This typically involves oxidation reactions (e.g., hydroxylation, N-dealkylation) catalyzed by cytochrome P450 (CYP) enzymes. CYP3A4 is the major enzyme responsible for the metabolism of many benzodiazepines.[25][26][27][28] Given the propyl group on the benzodiazepine nitrogen, N-depropylation is a likely metabolic pathway for BFPB.

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[29][30][31]

Anticipated Metabolic Pathway

G BFPB 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (BFPB) Metabolite1 Hydroxylated Metabolite BFPB->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 N-depropylated Metabolite BFPB->Metabolite2 CYP3A4 (N-depropylation) Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGTs Conjugate2 Glucuronide Conjugate Metabolite2->Conjugate2 UGTs

Caption: Predicted metabolic pathway for Compound BFPB.

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for characterizing the pharmacokinetic profile of the novel benzodiazepine, BFPB, in a murine model. The hypothetical data suggest that BFPB is well-absorbed orally with a bioavailability of 44% and exhibits a moderate half-life.

Further studies should be conducted to identify the specific metabolites of BFPB and the enzymes responsible for their formation. In vitro studies using liver microsomes can provide valuable insights into metabolic stability and potential drug-drug interactions.[32] Additionally, pharmacokinetic studies in a second, non-rodent species are typically required before advancing to human clinical trials.[4] This rigorous, step-wise approach to preclinical pharmacokinetic evaluation is essential for making informed decisions in the drug development process.

References

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. (2012, March 15). PubMed. [Link]

  • Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. (n.d.). Waters. [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (n.d.). Bentham Science. [Link]

  • Metabolic activation of benzodiazepines by CYP3A4. (2009, February 15). PubMed. [Link]

  • Utilization of Mouse Automated Blood Sampling (ABS) for Serial Plasma Pharmacokinetic (PK) Studies. (n.d.). HubSpot. [Link]

  • Benzodiazepines: The Basics and Beyond. (2023, October 31). Carlat Publishing. [Link]

  • Microsampling in In Vivo Pharmacokinetic Studies. (n.d.). Pharmacology Discovery Services. [Link]

  • [Cytochrome P450 3A4 and Benzodiazepines]. (n.d.). PubMed. [Link]

  • Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines. (2007, August 15). PubMed. [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC–MS/MS. (2012, May 31). Bioanalysis Zone. [Link]

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. (n.d.). SCIEX. [Link]

  • Full article: Advances in the generation of mouse models to elucidate the pathways of drug metabolism in rodents and man. (2014, January 10). Taylor & Francis. [Link]

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. (2016, September 6). Austin Publishing Group. [Link]

  • In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases. (2019, January 15). PubMed. [Link]

  • Humanized Drug Metabolism Mice. (n.d.). Global Health Discovery Collaboratory. [Link]

  • Pharmacokinetics of a novel benzodiazepine partial inverse agonist in the F344 rat, SD rat and B6C3F1 mouse. (n.d.). PubMed. [Link]

  • Humanized Mouse Models for DMPK Studies. (2024, October 16). Biomere. [Link]

  • Quantitation of Benzodiazepines in Serum by UHPLC-Triple Quadrupole Mass Spectrometry. (n.d.). Bruker. [Link]

  • Quantitation of Midazolam and 1'-Hydroxymidazolam in Human Plasma Using API-4000 LC-MS/MS Systems with Higher. (n.d.). Medpace. [Link]

  • The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. (n.d.). ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9. (2002, November 15). PubMed. [Link]

  • (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7. (n.d.). PubMed. [Link]

  • In vitro UGT assay for inhibition studies of benzodiazepines and opiates during phase II-metabolism. (n.d.). gtfch.org. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z. [Link]

  • Deep learning quantification of vascular pharmacokinetic parameters in mouse brain tumor models. (n.d.). IMR Press. [Link]

  • Pharmacokinetics of Panaxynol in Mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Using Mouse Data to Establish PK/PD Relationships. (2025, February 24). InnoSer. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. (2018, March 8). Dovepress. [Link]

  • Preclinical Data for IND Applications. (2025, September 11). FDA Submission Guide. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

  • IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office. [Link]

  • Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach. (2018, May 14). Taylor & Francis. [Link]

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  • Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC. (2022, August 22). National Center for Biotechnology Information. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). FDA. [Link]

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  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • A review of the evidence of use and harms of Novel Benzodiazepines. (2020, April 28). GOV.UK. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). MDPI. [Link]

Sources

Foundational

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole exact mass and molecular weight calculation

An In-depth Technical Guide to the Calculation of Exact Mass and Molecular Weight for 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole Authored by: A Senior Application Scientist This guide provides a detailed methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Calculation of Exact Mass and Molecular Weight for 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole

Authored by: A Senior Application Scientist

This guide provides a detailed methodology for the calculation of the exact mass and molecular weight of the compound 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry where precise mass determination is critical for compound identification and quantification.

Introduction: The Significance of Mass in Chemical Analysis

In the realm of chemical analysis and drug development, the mass of a molecule is a fundamental property. However, the term "mass" can be ambiguous without proper context. Two key, and distinct, concepts are molecular weight and exact mass. Understanding the difference and the correct application for each is paramount for accurate mass spectrometry, chemical synthesis, and regulatory documentation.

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is crucial for gravimetric analysis and stoichiometry, where macroscopic quantities of substances are used.

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant isotope of each constituent element. It is a theoretical value that is critical in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions with very small mass differences. The exact mass is a key parameter for the unambiguous identification of a compound.

This guide will elucidate the calculation of both these values for 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole, a heterocyclic compound with potential applications in medicinal chemistry.

Determination of the Chemical Formula

The first step in calculating either the molecular weight or the exact mass is to determine the correct chemical formula from the compound's name.

Compound Name: 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole

The structure is derived as follows:

  • Benzimidazole Core : A bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring (C₇H₆N₂).

  • Substituents :

    • A bromine atom at position 5.

    • A fluorine atom at position 6.

    • A methyl group (-CH₃) at position 2.

    • A propyl group (-CH₂CH₂CH₃) at position 1.

Based on this substitution pattern, the chemical formula is determined to be C₁₁H₁₂BrFN₂ .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopic abundances.

The formula is: Molecular Weight = Σ (Number of atoms of element × Atomic weight of element)

The atomic weights for the elements in C₁₁H₁₂BrFN₂ are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Fluorine (F): 18.998 u

  • Nitrogen (N): 14.007 u

The calculation is detailed in the table below:

ElementNumber of AtomsAtomic Weight (u)Contribution to Molecular Weight (u)
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Bromine (Br)179.90479.904
Fluorine (F)118.99818.998
Nitrogen (N)214.00728.014
Total 271.133

Therefore, the Molecular Weight of 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole is 271.133 u .

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element. This is the value that would be observed for the monoisotopic peak in a high-resolution mass spectrum.

The formula is: Exact Mass = Σ (Number of atoms of element × Monoisotopic mass of element)

The monoisotopic masses for the most abundant isotopes of the elements in C₁₁H₁₂BrFN₂ are:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ⁷⁹Br: 78.918337 u

  • ¹⁹F: 18.998403 u

  • ¹⁴N: 14.003074 u

The calculation is detailed in the table below:

ElementIsotopeNumber of AtomsMonoisotopic Mass (u)Contribution to Exact Mass (u)
Carbon¹²C1112.000000132.000000
Hydrogen¹H121.00782512.093900
Bromine⁷⁹Br178.91833778.918337
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N214.00307428.006148
Total 270.016788

Therefore, the Exact Mass of 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole is 270.016788 u .

Workflow for Mass Calculation

The logical flow for determining these crucial values is illustrated in the diagram below.

Mass_Calculation_Workflow A Start: Compound Name (5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole) B Determine Chemical Structure and Formula (C₁₁H₁₂BrFN₂) A->B C Branch for Mass Type B->C D_MW Molecular Weight Calculation C->D_MW For Stoichiometry D_EM Exact Mass Calculation C->D_EM For Mass Spectrometry E_MW Gather Standard Atomic Weights (from Periodic Table) D_MW->E_MW F_MW Calculate Sum of (No. of Atoms * Atomic Weight) E_MW->F_MW G_MW Result: Molecular Weight (271.133 u) F_MW->G_MW E_EM Gather Monoisotopic Masses (Most Abundant Isotopes) D_EM->E_EM F_EM Calculate Sum of (No. of Atoms * Monoisotopic Mass) E_EM->F_EM G_EM Result: Exact Mass (270.016788 u) F_EM->G_EM

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

The accurate determination of molecular weight and exact mass is fundamental to chemical and pharmaceutical sciences. For 5-Bromo-6-fluoro-2-methyl-1-propylbenzimidazole (C₁₁H₁₂BrFN₂), the molecular weight is 271.133 u, a value essential for stoichiometric calculations in synthesis. The exact mass is 270.016788 u, a critical parameter for identification and characterization using high-resolution mass spectrometry. This guide has provided a step-by-step, first-principles approach to calculating these values, underscoring the importance of selecting the appropriate mass based on the intended application.

References

  • Atomic Weights and Isotopic Compositions for All Elements . National Institute of Standards and Technology (NIST). [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Exact Mass and Mass Defect . American Society for Mass Spectrometry (ASMS). [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Target Compound: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0)[1] Application: Advanced Heterocyclic Building Block for Medicinal Chemistry Introduction & Strategic Rationale The benzimidazole core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0)[1] Application: Advanced Heterocyclic Building Block for Medicinal Chemistry

Introduction & Strategic Rationale

The benzimidazole core is a ubiquitous pharmacophore in drug discovery, frequently leveraged for its bioisosteric relationship to purines and its ability to interact with diverse biological targets. The synthesis of highly functionalized derivatives, such as 5-bromo-6-fluoro-2-methyl-1-propylbenzodiazole, presents specific chemoselectivity challenges.

As a Senior Application Scientist, I have designed this protocol to address the primary failure point in halogenated benzimidazole synthesis: the unintended hydrodehalogenation of the aryl bromide during intermediate nitro reduction. To circumvent this, the protocol utilizes a highly chemoselective Béchamp-type reduction followed by a one-pot cyclocondensation using an orthoester.

Mechanistic Rationale for Reagent Selection
  • Chemoselective Nitro Reduction (Step 1): Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it will rapidly cleave the C-Br bond. Instead, we utilize Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol system[2]. The mild, single-electron transfer mechanism of the iron surface selectively reduces the nitro group to the corresponding aniline without disturbing the aryl bromide or the aryl fluoride.

  • Orthoester-Driven Cyclocondensation (Step 2): To construct the 2-methylbenzimidazole core, Triethyl orthoacetate (TEOA) is selected over acetyl chloride or acetic anhydride[3]. TEOA acts as an ideal electrophilic C2 synthon and dehydrating agent. Under mild acid catalysis, the o-phenylenediamine attacks the orthoester to form an intermediate orthoamide, which rapidly eliminates ethanol to yield the thermodynamically stable aromatic benzimidazole system.

Synthetic Workflow

G SM 4-Bromo-5-fluoro-2-nitro -N-propylaniline Red Step 1: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C SM->Red Int 4-Bromo-5-fluoro-N1-propyl benzene-1,2-diamine Red->Int Cyc Step 2: Cyclocondensation Triethyl Orthoacetate (TEOA) AcOH (cat.), 100°C Int->Cyc Prod 5-Bromo-6-fluoro-2-methyl -1-propylbenzodiazole Cyc->Prod

Fig 1. Two-step chemoselective synthesis of the target benzimidazole.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-fluoro-N1-propylbenzene-1,2-diamine

Objective: Chemoselective reduction of the nitro group while preserving the aryl bromide.

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an internal temperature probe.

  • Reagent Charging: Dissolve 4-bromo-5-fluoro-2-nitro-N-propylaniline (10.0 g, 36.1 mmol) in 150 mL of Ethanol (EtOH). Add 50 mL of distilled water.

  • Catalyst Addition: Add Ammonium chloride (NH₄Cl) (9.6 g, 180.5 mmol, 5.0 eq) followed by Iron (Fe) powder (10.1 g, 180.5 mmol, 5.0 eq, ~325 mesh). Critical Insight: Ensure the iron powder is unoxidized; pre-washing with dilute HCl and drying can activate older stock.

  • Thermal Activation: Heat the vigorously stirring suspension to 80 °C (reflux). The reaction mixture will turn dark brown/black as iron oxides form.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. Full conversion is typically achieved within 2–4 hours.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Filter the suspension through a tightly packed pad of Celite to remove iron sludge. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the diamine intermediate as a dark oil/solid. This intermediate is prone to oxidation and should be used immediately in Step 2.

Step 2: Synthesis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Objective: Cyclocondensation utilizing an orthoester to form the substituted benzimidazole.

  • Reaction Setup: Transfer the crude 4-bromo-5-fluoro-N1-propylbenzene-1,2-diamine (approx. 35 mmol) into a clean, dry 250 mL round-bottom flask.

  • Reagent Charging: Add Triethyl orthoacetate (TEOA) (28.4 g, 175 mmol, 5.0 eq)[3]. The TEOA serves as both the reagent and the primary solvent.

  • Catalysis: Add Glacial Acetic Acid (AcOH) (0.5 mL, catalytic) to accelerate the formation of the intermediate orthoamide.

  • Thermal Activation: Attach a short-path distillation head (to remove generated ethanol and drive the equilibrium) or a reflux condenser. Heat the mixture to 100–110 °C for 3 hours.

  • In-Process Control (IPC): Confirm the disappearance of the diamine intermediate via LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under high vacuum to remove excess TEOA and acetic acid.

    • Dissolve the crude residue in Dichloromethane (DCM) (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole[1].

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 10-gram scale synthesis, establishing a baseline for process scale-up.

ParameterStep 1: Nitro ReductionStep 2: Cyclocondensation
Limiting Substrate 4-Bromo-5-fluoro-2-nitro-N-propylaniline4-Bromo-5-fluoro-N1-propylbenzene-1,2-diamine
Primary Reagent Fe powder (5.0 eq) / NH₄Cl (5.0 eq)Triethyl Orthoacetate (5.0 eq)
Solvent System EtOH / H₂O (3:1 v/v)Neat (TEOA acts as solvent)
Catalyst NoneGlacial Acetic Acid (0.05 eq)
Temperature 80 °C (Reflux)100–110 °C
Reaction Time 2 - 4 hours3 hours
Expected Yield 85 - 92% (Crude, used directly)75 - 82% (Post-chromatography)
Product Appearance Dark viscous oil / amorphous solidOff-white to pale yellow crystalline solid

References

  • Ramadas, K., & Srinivasan, N. (1992): Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications.[Link]

Sources

Application

Application Note: Optimized Solubilization Protocol for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in In Vitro Cell Culture Models

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0) is a highly substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0) is a highly substituted, halogenated benzimidazole derivative[1]. In drug discovery, benzimidazole scaffolds are frequently utilized as kinase inhibitors, epigenetic modulators, and anti-parasitic/anti-cancer agents. However, the specific substitution pattern of this molecule—featuring bromo, fluoro, methyl, and propyl groups—renders it exceptionally lipophilic.

The Challenge of "Solvent Crash": When highly hydrophobic compounds are introduced directly from a concentrated organic stock into an aqueous cell culture medium, they undergo rapid nucleation. The sudden shift in dielectric constant causes the compound to exceed its metastable zone width, resulting in micro-precipitation (a "solvent crash"). This phenomenon drastically reduces the bioavailable concentration of the drug, leading to irreproducible dose-response curves and false-negative assay results.

To ensure scientific integrity and assay reproducibility, this protocol utilizes a three-phase dilution strategy . By utilizing anhydrous Dimethyl Sulfoxide (DMSO) as a primary dipolar aprotic solvent and employing intermediate dilution steps, we prevent localized supersaturation and maintain the compound in a stable, solvated state suitable for in vitro biological assays.

Physicochemical Properties & Reconstitution Metrics

To design a self-validating protocol, accurate molarity calculations are critical. The quantitative data for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Handling
Chemical Formula C₁₁H₁₂BrFN₂High carbon/halogen ratio drives lipophilicity.
Molecular Weight 271.13 g/mol Required for precise molarity calculations.
CAS Number 1393441-99-0Unique identifier for sourcing and validation.
Aqueous Solubility < 0.1 mg/mL (Est.)Necessitates the use of an organic carrier solvent.
Primary Solvent 100% Anhydrous DMSODisrupts the crystalline lattice via strong dipole interactions.
Table 2: Reconstitution Volume Guide

Volumes of Anhydrous DMSO required to achieve target Master Stock concentrations.

Mass of CompoundVolume for 10 mM StockVolume for 50 mM Stock
1 mg 368.8 µL73.8 µL
5 mg 1844.1 µL368.8 µL
10 mg 3688.3 µL737.7 µL

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the Master Stock Solution

Objective: Achieve complete molecular dissolution without degrading the compound.

  • Equilibration: Allow the vial of lyophilized 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can prematurely initiate precipitation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) directly to the vial (refer to Table 2).

  • Agitation: Vortex the vial continuously for 60 seconds. If particulate matter remains visible, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the Master Stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to protect from light. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks lead to water absorption (DMSO is highly hygroscopic), which degrades compound solubility over time.

Phase 2: Intermediate Dilution

Objective: Reduce the concentration gradient between the stock and the final aqueous media.

  • Thaw a single-use aliquot of the Master Stock at RT. Vortex briefly.

  • Prepare an Intermediate Stock by diluting the Master Stock further in 100% DMSO. For example, if your final desired assay concentration is 10 µM, prepare a 10 mM intermediate stock (1000x).

    • Note: The maximum allowable final DMSO concentration in standard cell culture is 0.1% v/v to prevent solvent-induced transcriptomic alterations and cytotoxicity [2].

Phase 3: Final Media Spiking

Objective: Integrate the compound into the aqueous phase without crossing the nucleation threshold.

  • Pre-warm Media: Ensure the target cell culture medium (e.g., DMEM, RPMI) is pre-warmed to 37°C. Causality: Cold media drastically lowers the kinetic solubility limit of the compound, causing instantaneous precipitation.

  • Dynamic Mixing: Place the tube of pre-warmed media on a vortex mixer at a low-medium speed.

  • Dropwise Addition: While the media is swirling, add the Intermediate Stock dropwise directly into the center of the liquid vortex (avoiding the plastic walls). For a 0.1% final DMSO concentration, add 1 µL of Intermediate Stock per 1 mL of media.

  • Visual QC: Inspect the media against a light source. It should be completely optically clear. If turbidity or opalescence is observed, a solvent crash has occurred.

Workflow Visualization

Workflow Powder 5-Bromo-6-fluoro-2-methyl- 1-propylbenzodiazole Stock Master Stock (50 mM) Powder->Stock Reconstitute DMSO Anhydrous DMSO DMSO->Stock Inter Intermediate Dilution Stock->Inter Dilute in DMSO Final Final Assay Media (<0.1% DMSO) Inter->Final Dropwise addition Media Pre-warmed Media (37°C) Media->Final QC QC: Visual & Microscopic Check for Turbidity Final->QC Validate

Figure 1: Three-phase dilution workflow to prevent localized solvent crash during media preparation.

Troubleshooting & Advanced Formulations

If 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole continues to precipitate in standard media despite the three-phase protocol, the compound's intrinsic hydrophobicity exceeds the carrying capacity of the aqueous environment. In such cases, consider the following validated interventions:

  • Carrier Proteins: Utilize media supplemented with 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin act as molecular sinks, binding the benzimidazole and keeping it in solution while maintaining bioavailability.

  • Complexation Agents: Formulate the intermediate stock with Hydroxypropyl-β-cyclodextrin (HPβCD). Cyclodextrins form inclusion complexes with lipophilic molecules, shielding the hydrophobic halogens from the aqueous environment.

  • DNTC Co-Solvent System: For extreme cases (often utilized in in vivo or complex 3D in vitro models for highly insoluble benzimidazoles), researchers have successfully utilized the "DNTC" carrier system. This consists of DMSO, N-methyl-2-pyrrolidone (NMP), Tween-80, and Cremophor EL in a 1:3:2:2 ratio [3]. This surfactant-heavy formulation creates stable micelles that prevent crystallization.

References

  • NIH Assay Guidance Manual. "In Vitro Assay Guidelines for DMSO Tolerance." National Center for Advancing Translational Sciences (NCATS), 2021.[Link]

  • Google Patents (US20120064008A1). "Compositions for the treatment of metastatic cancer and methods of use thereof.
Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Executive Summary & Mechanistic Rationale The quantification of complex active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but scientifically grounded in the molecule's physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quantification of complex active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but scientifically grounded in the molecule's physicochemical realities. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole presents a unique chromatographic challenge. It features a benzimidazole core—which contains a basic imidazole nitrogen (predicted pKa ~4.8)—coupled with highly electron-withdrawing halogens (bromine and fluorine) and a lipophilic propyl chain.

Benzimidazole derivatives frequently exhibit poor peak shape due to secondary ion-exchange interactions with residual silanols on the silica stationary phase, necessitating strict pH control and optimized mobile phases[1]. If the mobile phase pH is not rigorously controlled, the molecule will exist in a state of partial ionization, leading to peak splitting, severe tailing, and irreproducible retention times. This application note details the causality-driven development of a gradient Reversed-Phase Liquid Chromatography (RPLC) method, which serves as the gold standard for stability-indicating assays[2].

Chromatographic Strategy: The Causality of Method Parameters

Every parameter in this method has been selected based on the thermodynamic and kinetic requirements of the analyte:

  • Buffer Selection (Causality of pH): A 0.1% Formic Acid aqueous buffer (pH ~2.7) is utilized. By suppressing the pH more than 2 units below the analyte's pKa, we fully protonate the basic nitrogen. This forces a single ionization state and neutralizes secondary interactions with unendcapped silanols, ensuring sharp, symmetrical peaks.

  • Stationary Phase (Causality of Column Chemistry): A high-density, fully endcapped C18 column (100 x 4.6 mm, 3 µm) is selected. The extreme hydrophobicity imparted by the propyl, bromo, and fluoro groups requires a highly non-polar stationary phase to achieve adequate retention and selectivity.

  • Organic Modifier (Causality of Elution Strength): Acetonitrile (MeCN) is chosen over Methanol. MeCN provides lower system backpressure (due to lower viscosity) and higher elution strength, which is critical for eluting the heavily halogenated, lipophilic core within a reasonable run time.

  • Column Temperature (Causality of Kinetics): Operating at 40 °C reduces mobile phase viscosity, thereby enhancing mass transfer kinetics within the 3 µm pores. This minimizes band broadening and improves overall peak resolution.

Mechanistic Mapping

G cluster_0 Analyte Properties cluster_1 HPLC Method Parameters P1 Basic Nitrogen (pKa ~4.8) S1 Acidic Buffer (pH 2.5) Prevents Tailing P1->S1 Dictates pH P2 High Lipophilicity (Propyl, Br, F) S2 Endcapped C18 & MeCN Gradient P2->S2 Dictates Elution P3 Aromatic Core (Conjugated) S3 UV Detection (240 nm) P3->S3 Dictates Detection

Figure 1: Mechanistic mapping of analyte physicochemical properties to HPLC method parameters.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee data integrity, this protocol is designed as a self-validating system . The chromatographic sequence is programmed to automatically halt if the System Suitability Test (SST) criteria are not met, ensuring no invalid data is generated. Effective method optimization requires iterative testing of gradient profiles to maximize resolution and robustness[3].

Phase 1: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents "solvent-shock" at the column head, which causes band broadening and distorted peak shapes.

  • Standard Extraction: Accurately weigh 10.0 mg of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and highly hydrophobic. Using a hydrophilic filter (like Nylon) could result in the adsorption of the lipophilic API, artificially lowering recovery rates.

Phase 2: Chromatographic Execution & SST Gate
  • System Purge: Purge the HPLC fluidics with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) to eliminate micro-bubbles.

  • Equilibration: Pump the initial gradient composition (90% A / 10% B) through the column at 1.0 mL/min for 10 column volumes until the baseline is stable.

  • Self-Validation Gate (SST): Inject the 100 µg/mL standard in 6 replicates. The Chromatography Data System (CDS) must verify the following before proceeding to unknown samples:

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 100 x 4.6 mm, 3 µmHigh hydrophobic retention; endcapping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the basic imidazole nitrogen to ensure a single ionization state.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity and higher elution strength than MeOH for lipophilic compounds.
Gradient Profile 0-2 min: 10% B2-10 min: 10% 90% B10-12 min: 90% BCompresses the analyte band for sharper peaks and elutes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 240 nmCorresponds to the π−π∗ transition of the conjugated benzimidazole core.
Injection Vol 5 µLPrevents column overloading and minimizes extra-column band broadening.

ICH Q2(R2) Method Validation Framework

Aligning with the newly updated[4], the validation approach must incorporate risk-based lifecycle management. The method was validated for Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

Table 2: Validation Summary Data (Representative)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from nearest impurity Rs​ = 3.4 (vs. des-fluoro degradant)PASS
Linearity & Range R2 > 0.999 over 50% to 150% of target R2 = 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.7%PASS
Method Precision %RSD < 2.0% for 6 independent preparations%RSD = 0.65%PASS
Sensitivity (LOD/LOQ) S/N 3 (LOD) and S/N 10 (LOQ)S/N = 18 (LOD), S/N = 52 (LOQ)PASS
Lifecycle Workflow

Workflow Start 1. Method Scouting (Column & Buffer) Opt 2. Parameter Optimization (Gradient & Flow) Start->Opt Val 3. ICH Q2(R2) Validation (Accuracy & Precision) Opt->Val Life 4. Lifecycle Management (Continual Improvement) Val->Life

Figure 2: End-to-end HPLC method lifecycle from initial scouting to ICH Q14 continual improvement.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole as a Versatile Precursor in Drug Discovery

Introduction: The Strategic Value of the Benzodiazepine Scaffold The benzodiazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzodiazepine Scaffold

The benzodiazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] While classically associated with anxiolytic, sedative, and anticonvulsant effects through positive allosteric modulation of the GABA-A receptor, derivatives of this versatile heterocycle have demonstrated a much broader spectrum of pharmacological activities.[3][4] These include anticancer, anti-inflammatory, and antimicrobial properties, making the benzodiazepine core a fertile ground for novel therapeutic development.[4][5][6]

This guide focuses on the strategic application of a novel, functionalized precursor, 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole , in drug discovery campaigns. The specific substitution pattern of this molecule is designed for maximum synthetic utility and potential for favorable pharmacokinetic properties.

  • The Bromo Group (C5): This serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the systematic introduction of a wide range of molecular fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The Fluoro Group (C6): Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[7][8][9] Its presence can significantly improve the drug-like properties of the final compounds.

  • The Methyl Group (C2) and Propyl Group (N1): These substituents provide a defined steric and lipophilic profile, which can be crucial for target engagement and cell permeability.

These application notes provide detailed protocols for leveraging the reactivity of the C5-bromo substituent through two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Core Synthetic Strategies: Derivatization of the Benzodiazepine Core

The primary value of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole lies in its capacity to serve as a platform for generating large, diverse libraries of novel compounds. The bromo-substituent is the key to this diversification.

Workflow for Precursor Derivatization

G cluster_0 Core Precursor cluster_1 Cross-Coupling Reactions cluster_2 Intermediate Libraries cluster_3 Downstream Applications Precursor 5-Bromo-6-fluoro-2-methyl- 1-propylbenzodiazole Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Precursor->Buchwald Aryl_Library C5-Aryl/Heteroaryl Substituted Library Suzuki->Aryl_Library Amine_Library C5-Amino Substituted Library Buchwald->Amine_Library Screening Biological Screening (e.g., Kinase, GPCR, Ion Channel Assays) Aryl_Library->Screening Amine_Library->Screening Optimization Lead Optimization (SAR, ADME/Tox) Screening->Optimization G cluster_0 Synthesized Compound Library cluster_1 Potential Molecular Targets cluster_2 Cellular Outcomes Compound Novel Benzodiazepine Derivative GABA GABA-A Receptor (Classical Target) Compound->GABA Kinases Protein Kinases (e.g., BTK, JAK) Compound->Kinases GPCRs GPCRs (e.g., Opioid, Cannabinoid) Compound->GPCRs Epigenetic Epigenetic Targets (e.g., Bromodomains) Compound->Epigenetic CNS CNS Depression / Anxiolysis GABA->CNS Allosteric Modulation Anti_Cancer Anti-proliferative / Apoptosis Kinases->Anti_Cancer Inhibition Anti_Inflammatory Cytokine Modulation GPCRs->Anti_Inflammatory Agonism/ Antagonism Epigenetic->Anti_Cancer Inhibition

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

A Foreword on Novel Compound Investigation It is critical to establish at the outset that 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a novel chemical entity with no established in vivo dosing guidelines or adminis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Novel Compound Investigation

It is critical to establish at the outset that 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a novel chemical entity with no established in vivo dosing guidelines or administration protocols in the public domain as of this publication. The following application notes are therefore not a recitation of established methods for this specific molecule, but rather a foundational guide derived from established principles for the preclinical evaluation of novel, hydrophobic, benzodiazepine-like small molecules. The provided protocols should be regarded as starting templates, requiring rigorous optimization and validation by the end-user. The structural components—a benzodiazepine core, halogen (bromo and fluoro) substitutions, and alkyl (methyl and propyl) groups—suggest the compound is likely hydrophobic, which will be a central consideration in its formulation and administration. The presence of fluorine may enhance metabolic stability and biological activity.[1]

Part 1: Physicochemical Characterization and Vehicle Selection

The primary challenge in the in vivo assessment of a novel compound like 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is its predicted poor aqueous solubility. This necessitates a careful, empirically-driven approach to vehicle selection to ensure bioavailability and avoid compound precipitation.

Solubility Screening

Before any in vivo administration, the solubility of the compound must be determined in a panel of pharmaceutically acceptable excipients. This is a critical first step to developing a stable and effective formulation.

Vehicle Formulation Strategies for Hydrophobic Compounds

For compounds with low water solubility, co-solvent systems and lipid-based formulations are common strategies.[2][3] Vesicular formulations like liposomes can also be considered to encapsulate hydrophobic drugs, potentially improving solubility and bioavailability.[4][5]

Table 1: Common Vehicle Formulations for In Vivo Studies of Hydrophobic Compounds

Formulation TypeComponentsRationale & Considerations
Co-Solvent System DMSO, PEG300/400, Tween 80, Saline/PBSDMSO is a powerful solvent but can have biological effects at high concentrations.[2] PEG and Tween 80 help maintain solubility in the aqueous base.[2] It is crucial to conduct a vehicle tolerability study.[2]
Lipid-Based Corn oil, Sesame oil, Medium-chain triglyceridesSuitable for oral administration. Can enhance lymphatic absorption, bypassing first-pass metabolism.[3][5] Drug must be soluble in the oil.
Self-Emulsifying Drug Delivery Systems (SEDDS) Oil, Surfactant (e.g., Cremophor EL, Tween 80), Co-surfactant (e.g., Transcutol, ethanol)Forms a fine emulsion upon contact with aqueous fluids in the GI tract, enhancing drug solubilization and absorption.[3] Requires careful formulation development.[3]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[3]
Protocol 1: Preparation of a Standard Co-Solvent Vehicle

This protocol is a general guideline and must be optimized.[2]

  • Weigh the required amount of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

  • Dissolve the compound in a minimal amount of Dimethyl sulfoxide (DMSO). Vortex until fully dissolved.

  • Add Polyethylene glycol 300 (PEG300) to the solution and mix thoroughly.

  • Add Tween 80 to the solution and mix until a clear solution is obtained.

  • Slowly add sterile saline or Phosphate-Buffered Saline (PBS) to the desired final volume while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. The formulation should be prepared fresh daily unless stability has been formally assessed.[2]

Part 2: Administration Routes: A Decision Framework

The choice of administration route is pivotal and depends on the experimental objective (e.g., acute vs. chronic dosing, local vs. systemic effect), the properties of the formulation, and the desired pharmacokinetic profile. For benzodiazepines, routes that offer rapid systemic absorption are often of interest.[6][7]

Diagram 1: Decision Workflow for Administration Route Selection

Route_Selection cluster_routes Potential Routes Compound Define Compound Properties (Solubility, Stability) Formulation Develop Stable Formulation Compound->Formulation Objective Define Experimental Objective (e.g., PK, PD, Acute/Chronic) Objective->Formulation PO Oral (PO) - Easy, less stressful - First-pass metabolism Tolerability Conduct Vehicle Tolerability Study PO->Tolerability IP Intraperitoneal (IP) - Rapid absorption - Risk of organ injection IP->Tolerability IV Intravenous (IV) - 100% Bioavailability - Requires skill, potential for precipitation IV->Tolerability SC Subcutaneous (SC) - Slower, sustained absorption - Local irritation risk SC->Tolerability IN Intranasal (IN) - Rapid, brain-targeting potential - Formulation challenges IN->Tolerability Formulation->PO Formulation->IP Formulation->IV Formulation->SC Formulation->IN Pilot_PK Pilot Pharmacokinetic (PK) Study Tolerability->Pilot_PK Selection Final Route Selection Pilot_PK->Selection

Caption: A workflow for selecting an appropriate in vivo administration route.

Common Administration Routes for Benzodiazepine-like Molecules
  • Oral Gavage (PO): Often preferred for its ease and clinical relevance. However, the bioavailability of hydrophobic drugs can be low due to poor dissolution and first-pass metabolism.[3] Lipid-based formulations can improve oral absorption.[3][5]

  • Intraperitoneal (IP): Provides rapid systemic exposure, bypassing the gastrointestinal tract. A common route in preclinical efficacy models. Care must be taken to avoid injection into organs.

  • Intravenous (IV): Ensures 100% bioavailability and rapid onset. However, it is technically demanding and carries a high risk of compound precipitation for hydrophobic molecules, which can cause embolism and vein irritation.[3]

  • Intranasal (IN): An attractive alternative for rapid drug delivery, potentially bypassing the blood-brain barrier.[8] The extensive network of blood capillaries in the nasal mucosa allows for quick systemic absorption.[6] This route is particularly interesting for benzodiazepines used in acute situations like seizures.[7][9] However, formulation can be challenging due to volume and pH constraints.[8]

Part 3: Experimental Protocols

Protocol 2: Vehicle Tolerability Study

Before assessing the test compound, the tolerability of the chosen vehicle must be confirmed in the target animal species.

  • Select a cohort of animals matching the species, strain, sex, and age of those planned for the main study.[2]

  • Prepare the vehicle formulation at the highest concentration intended for use.[2]

  • Administer the vehicle to the animals using the same route and volume planned for the main study.[2]

  • Include a control group that receives only saline or no treatment.[2]

  • Monitor the animals daily for a minimum of 3-5 days for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), and local reactions at the administration site (e.g., inflammation for IP or SC routes).[2]

  • Record all observations. The vehicle is considered tolerated if no significant adverse effects are observed compared to the control group.

Protocol 3: Acute Dose-Range Finding and MTD Study

The goal is to determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities. This is often done using a dose escalation design.

  • Based on any available in vitro potency data, select a starting dose (e.g., 1-5 mg/kg).

  • Prepare several dose levels of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in the validated vehicle.

  • Administer a single dose of the compound to small groups of animals (n=3-5 per group) at escalating dose levels.

  • Monitor animals intensively for the first few hours post-dosing for acute signs of toxicity or pharmacological effects (e.g., sedation, ataxia, which might be expected for a benzodiazepine).[10]

  • Continue monitoring daily for up to 7-14 days, recording body weight, clinical signs, and any mortality.

  • The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.

Diagram 2: General Experimental Workflow for In Vivo Assessment

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Studies cluster_efficacy Phase 3: Efficacy Testing Formulation Compound Formulation & Vehicle Validation Tolerability Vehicle Tolerability Study Formulation->Tolerability MTD Dose-Range Finding (MTD) Tolerability->MTD Pilot_PK Pilot PK Study (Single Dose) MTD->Pilot_PK Dosing Select Doses (e.g., 3-5 doses below MTD) Pilot_PK->Dosing Efficacy Efficacy/PD Model (e.g., Anticonvulsant, Anxiolytic) Dosing->Efficacy

Caption: A phased approach for the in vivo evaluation of a novel compound.

Part 4: Concluding Remarks and Scientific Integrity

The successful in vivo evaluation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole hinges on a methodical, data-driven approach. Each step, from formulation to dose selection, must be a self-validating system. For example, an unexpected result in an efficacy study should prompt a re-evaluation of the pharmacokinetic data and formulation stability, not just an assumption of inactivity. Given the compound's novelty, all findings must be meticulously documented, and dose-response relationships should be established wherever possible. The protocols provided herein are a starting point, and researchers must apply their expertise to adapt and refine them, ensuring the generation of robust and reproducible data.

References

  • Technical Support Center: Vehicle Control for In Vivo Studies - Benchchem.
  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - ResearchGate.
  • Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs - Benchchem.
  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed.
  • Lipid as a Vehicle/Carrier for Oral Drug Delivery - IntechOpen.
  • WO2005089768A1 - Intranasal benzodiazepine compositions - Google Patents.
  • Two-Part Reactive Formulations for Intranasal Delivery of Benzodiazepines.
  • New Non-Intravenous Routes for Benzodiazepines in Epilepsy: A Clinician Perspective - PubMed.
  • Intranasal Delivery of Two Benzodiazepines, Midazolam and Diazepam, by a Microemulsion System - Pharmacology & Pharmacy - Scirp.org.
  • Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC.
  • 2-Bromo-5-Fluoro-6-Methylpyridine: A Versatile Research Compound.

Sources

Application

Catalytic cross-coupling reactions involving 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

An in-depth guide to the catalytic cross-coupling of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, a key intermediate in modern drug discovery. This document provides detailed application notes and optimized protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic cross-coupling of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, a key intermediate in modern drug discovery. This document provides detailed application notes and optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Benzodiazepine Scaffold in Medicinal Chemistry

The benzodiazepine core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutics. The functionalization of this scaffold is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a versatile building block, engineered with distinct electronic and steric properties. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful strategies for C-C and C-N bond formation in modern organic synthesis.[1][2] The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic nature of the aromatic system, influencing reaction kinetics and product properties.

This guide provides detailed, field-tested protocols for three essential cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. The methodologies are built upon established principles for heteroaromatic compounds and are designed to be robust starting points for further optimization.[3][4]

General Experimental Workflow

A systematic approach is crucial for successful cross-coupling reactions. The following workflow outlines the key stages from reaction setup to product isolation. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Reaction Setup: - Oven-dried Schlenk Tube - Add Substrate, Catalyst, Ligand, Base purge Inert Atmosphere: Evacuate & Backfill with Argon (3x) setup->purge reagents Reagent Addition: 1. Anhydrous Solvent 2. Coupling Partner purge->reagents heat Reaction: Heat to specified temperature (e.g., 80-110 °C) reagents->heat monitor Monitoring: Track progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine cool->workup purify Purification: - Dry & Concentrate - Flash Column Chromatography workup->purify product Pure Product purify->product

General workflow for catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[1][5][6][7] Its tolerance of a wide range of functional groups makes it exceptionally valuable in pharmaceutical synthesis.[8]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzodiazole.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Ar-Br l1 Oxidative Addition cycle_start cycle_start->pd0 [Catalyst] oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Ar'-B(OR)₂ + Base l2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 Ar-Ar' l3 Reductive Elimination reductive_elimination Reductive Elimination

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling

Materials & Reagents:

  • 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (1.0 equiv.), the boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-16 hours.[9]

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimized Conditions The following table summarizes representative conditions. Yields are illustrative and will vary based on the specific boronic acid used.

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90892
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DME/H₂O85695
3Thiophene-3-boronic acidPd(PPh₃)₄ (4)K₃PO₄Toluene/EtOH/H₂O1001285
4Pyridine-4-boronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O951078

Expert Insights & Troubleshooting:

  • Causality: The use of a water-miscible co-solvent like dioxane or DME is crucial for dissolving both the organic substrate and the inorganic base.[9] For electron-deficient or sterically hindered boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step.[10]

  • Trustworthiness: Incomplete reactions are often due to catalyst deactivation or poor solubility. Degassing the solvent thoroughly is critical. If starting material persists, adding a fresh portion of the catalyst (0.5-1 mol%) can sometimes drive the reaction to completion. Protodeborylation of the boronic acid can be a side reaction; using a slight excess (1.2-1.5 equiv.) helps mitigate this.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is a cornerstone of medicinal chemistry, as the arylamine motif is prevalent in pharmaceuticals.[11][12]

Reaction Principle

The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[12]

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a strong, non-nucleophilic base to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.[11]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Ar-Br l1 Oxidative Addition cycle_start cycle_start->pd0 [Catalyst] pd_complex2 [Ar-Pd(II)L₂(HNR'R'')]⁺ pd_complex1->pd_complex2 HNR'R'' l2 Amine Binding & Deprotonation pd_complex3 Ar-Pd(II)L₂(NR'R'') pd_complex2->pd_complex3 -H⁺ (Base) pd_complex3->pd0 Ar-NR'R'' l3 Reductive Elimination

Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination

Materials & Reagents:

  • 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP; 1.1-1.2 equiv. relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (1.0 equiv.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) via syringe. If the amine is a solid, add it in step 1.

  • Seal the tube and heat in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-24 hours.[11]

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Optimized Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene100496
2AnilinePd(OAc)₂ (2)BINAP (2.4)Cs₂CO₃Dioxane1101888
3BenzylaminePd₂(dba)₃ (1.0)RuPhos (2.4)LHMDSToluene100291
4IndazolePd(OAc)₂ (3)Xantphos (3.6)K₃PO₄Dioxane1102475

Expert Insights & Troubleshooting:

  • Causality: Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are essential.[12] They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of stable, off-cycle palladium complexes. Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing as a nucleophile.[13]

  • Trustworthiness: A common side reaction is hydrodehalogenation (replacement of Br with H). This often occurs if moisture is present or if the amine substrate is sterically hindered. Using a very strong base like LHMDS and rigorously anhydrous conditions can minimize this. For N-H containing heterocycles like indazole, catalyst inhibition can occur; higher catalyst loadings may be necessary.[10][14]

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction is the most reliable method for coupling sp²-hybridized carbons (from aryl halides) with sp-hybridized carbons (from terminal alkynes).[4][15] It is widely used to synthesize conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[4]

Reaction Principle

The reaction typically employs a dual catalytic system of palladium and copper(I).[4][15]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center, preceding the reductive elimination step.[4]

G Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Ar-Br pd_complex2 Ar-Pd(II)L₂-C≡CR pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Ar-C≡CR cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide H-C≡CR + Base cu_acetylide->pd_complex1 cu_acetylide->cu_halide

Catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling

Materials & Reagents:

  • 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

  • Terminal alkyne (1.1-1.5 equiv.)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and/or solvent)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon three times.[15]

  • Add anhydrous solvent (e.g., a 2:1 mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often rapid and can be complete in 1-6 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.[4]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Optimized Conditions

EntryAlkyne PartnerPd Cat. (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT294
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT389
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene50497
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF40190

Expert Insights & Troubleshooting:

  • Causality: The amine base (Et₃N or DIPA) plays a dual role: it scavenges the HBr formed and facilitates the formation of the copper acetylide.[15]

  • Trustworthiness: A significant side reaction is the Glaser homocoupling of the terminal alkyne to form a diyne.[16] This is promoted by the presence of oxygen. Therefore, maintaining a strictly inert atmosphere is paramount. If homocoupling is a persistent issue, a "copper-free" Sonogashira protocol, often requiring a different palladium/ligand system and a stronger base, can be employed.[16][17]

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google Scholar.
  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. (2013). Accounts of Chemical Research. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (n.d.). PubMed Central. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

  • Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. (n.d.). ScienceDirect. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2024). ResearchGate. [Link]

  • Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene. (n.d.). Chemical Communications. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023). CSIR-NIScPR. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (n.d.). Frontiers. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly substituted heterocyclic scaffolds. The synthesis of 5-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly substituted heterocyclic scaffolds. The synthesis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (a benzimidazole derivative) presents specific challenges related to regioselectivity, precursor stability, and thermodynamic control during cyclization.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind each step, providing you with a self-validating system to maximize your experimental yields.

Troubleshooting FAQs

Q1: Why is my yield so low when directly alkylating 5-bromo-6-fluoro-2-methylbenzimidazole with 1-bromopropane?

A1: The Root Cause is Tautomerization-Induced Regioisomerism. Direct N-alkylation of an unsymmetrical benzimidazole is fundamentally flawed if you require high yields of a specific regioisomer. The imidazole proton rapidly tautomerizes between the N1 and N3 positions. When you introduce an alkyl halide (like 1-bromopropane) under basic conditions, the alkylation occurs at both nitrogen atoms, typically resulting in a near 1:1 mixture of 5-bromo-6-fluoro and 6-bromo-5-fluoro regioisomers. Separating these isomers via chromatography drastically reduces your isolated yield.

The Solution: Abandon direct alkylation. Instead, utilize a regioselective de novo synthesis by establishing the N-alkyl bond before closing the imidazole ring. By starting with a pre-alkylated precursor—such as 4-bromo-5-fluoro-N1-propylbenzene-1,2-diamine—you completely bypass the formation of regioisomers[1].

Q2: I am using the Phillips-Ladenburg reaction (acetic acid + diamine) for cyclization, but LC-MS shows incomplete conversion. How can I drive the reaction to completion?

A2: The Root Cause is Thermodynamic Equilibrium Stalling at the Amide Intermediate. The classic Phillips-Ladenburg condensation relies on dilute mineral acids or neat acetic acid[2]. However, the reaction proceeds through an acyclic amide intermediate. The final dehydration step to close the ring produces water. If water is not actively removed from the system, the reaction reaches an equilibrium, leaving uncyclized intermediates.

The Solution: Shift the thermodynamic equilibrium. Instead of using neat acetic acid, switch to triethyl orthoacetate with a catalytic amount of p-toluenesulfonic acid (p-TsOH). The orthoester acts as both the two-carbon synthon (for the 2-methyl group) and an internal water scavenger. Alternatively, if using acetic acid, utilize a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.

Q3: My 1,2-phenylenediamine precursor turns dark brown during storage and reaction, correlating with a massive drop in yield. What is happening?

A3: The Root Cause is Oxidative Polymerization. Substituted 1,2-phenylenediamines are highly electron-rich and extremely susceptible to aerial oxidation. Exposure to oxygen converts the diamine into reactive quinonediimines, which rapidly polymerize into dark, insoluble tars. This not only destroys your starting material but also poisons the catalyst.

The Solution: Always store the diamine under an inert argon atmosphere. During the cyclization reaction, incorporate a mild chemical antioxidant. Adding sodium metabisulfite (Na₂S₂O₅) to the reaction mixture effectively scavenges dissolved oxygen and prevents oxidative side reactions, ensuring the diamine remains intact for the condensation step[3].

Quantitative Data Summary

To illustrate the impact of these optimized parameters, the following table summarizes the expected outcomes based on different synthetic strategies.

Table 1: Comparison of Synthesis Routes for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Synthesis RouteReagents / CatalystMajor ByproductsIsolated Yield (%)
Direct Alkylation 1-bromopropane, K₂CO₃, DMFRegioisomer (6-Br-5-F)35 - 45%
Classical Cyclization Acetic acid, HCl (reflux)Uncyclized amide60 - 70%
Optimized Cyclization Acetic acid, Na₂S₂O₅ (Antioxidant)Trace oxidation tars75 - 85%
Orthoester Cyclization Triethyl orthoacetate, p-TsOHNone88 - 94%

Standard Operating Procedure: Optimized Regioselective Synthesis

This protocol utilizes the orthoester method to guarantee both absolute regioselectivity and complete thermodynamic conversion.

Materials Required:

  • 4-bromo-5-fluoro-N1-propylbenzene-1,2-diamine (1.0 equiv)

  • Triethyl orthoacetate (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Toluene

  • Argon gas

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap. Purge the system with Argon for 10 minutes to eliminate atmospheric oxygen.

  • Reagent Loading: Dissolve the 4-bromo-5-fluoro-N1-propylbenzene-1,2-diamine (1.0 equiv) in anhydrous toluene (approx. 0.2 M concentration).

  • Catalyst & Synthon Addition: Add triethyl orthoacetate (1.5 equiv) followed by the p-TsOH catalyst (0.05 equiv). The orthoester will react with the diamine to form the imidazole ring, generating ethanol as a byproduct.

  • Azeotropic Dehydration: Heat the reaction mixture to a vigorous reflux (110–115 °C). The Dean-Stark trap will collect the toluene/ethanol azeotrope, driving the cyclization equilibrium strictly toward the product.

  • Reaction Monitoring: Maintain reflux for 4 to 6 hours. Sample the reaction under positive Argon pressure and analyze via LC-MS. Look for the disappearance of the acyclic amidine mass intermediate.

  • Quenching & Workup: Once complete, cool the mixture to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. Pass through a short silica plug (Hexanes/EtOAc 70:30) to remove residual catalyst and baseline impurities, yielding pure 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Pathway Visualization

The diagram below illustrates the mechanistic divergence between the low-yield direct alkylation pathway and the high-yield regioselective cyclization pathway.

SynthesisWorkflow Start Starting Material (5-Br-6-F-2-Methylbenzimidazole) Alkylation Direct N-Alkylation (1-bromopropane, Base) Start->Alkylation Mixture Regioisomer Mixture (~1:1 Ratio) Alkylation->Mixture Tautomerization LowYield Low Isolated Yield (<45%) Mixture->LowYield Target Target Molecule (5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole) LowYield->Target Precursor Pre-alkylated Diamine (4-Br-5-F-N1-propylbenzene-1,2-diamine) Cyclization Regioselective Cyclization (Triethyl orthoacetate, p-TsOH) Precursor->Cyclization HighYield High Isolated Yield (>90%) Cyclization->HighYield Dehydration HighYield->Target

Mechanistic divergence in benzimidazole synthesis: Direct alkylation vs. Regioselective cyclization.

References

  • Source: National Institutes of Health (NIH)
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL
  • Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R)

Sources

Optimization

Overcoming poor aqueous solubility of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in assays

A Guide to Overcoming Poor Aqueous Solubility in Experimental Assays Welcome to the technical support resource for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole. As Senior Application Scientists, we understand that mana...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Aqueous Solubility in Experimental Assays

Welcome to the technical support resource for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole. As Senior Application Scientists, we understand that managing the solubility of hydrophobic compounds is a critical hurdle in generating reliable and reproducible data. This guide is designed to provide you with a systematic approach to troubleshooting and overcoming the solubility challenges associated with this compound, ensuring the integrity of your experimental outcomes.

The core challenge with 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, like many benzothiazole and benzodiazole derivatives, stems from its non-polar, hydrophobic chemical structure, which leads to inherently poor solubility in aqueous media.[1][2][3] This guide will walk you through foundational concepts, frequently asked questions, and advanced protocols to maintain compound solubility from stock solution to final assay.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is precipitating as soon as I add it to my aqueous assay buffer. Why is this happening?

This is a classic sign of a compound exceeding its solubility limit in an aqueous environment.[4] Your compound is likely dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[1] When this concentrated stock is diluted into your aqueous buffer, the percentage of the organic co-solvent dramatically decreases. The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to "crash out" or precipitate.[4][5]

Q2: What is the first and most direct approach to solubilizing my compound for an in vitro assay?

The most straightforward method is to use an organic co-solvent.[2][6] The standard protocol involves creating a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then performing serial dilutions into your final assay medium.[2][4][7] The key is to ensure the final concentration of the co-solvent is low enough to be tolerated by your biological system (e.g., cells or enzymes).[7][8]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[1][7] Many cell lines can tolerate up to 1%, but some sensitive primary cells or specific assays may be affected even at lower concentrations.[7][8] It is imperative to include a vehicle control in your experiments—this is your assay medium containing the same final concentration of DMSO as your treated samples, but without the compound.[4]

Q4: I see a precipitate in my final compound solution. Can I just filter it out and proceed with my experiment?

Filtering is strongly discouraged as a solution for precipitation.[4] The precipitate is your active compound. By filtering it out, you are removing an unknown amount of the compound, which invalidates your final concentration and compromises the accuracy and reproducibility of your results.[4] The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[4]

Troubleshooting Guide: A Systematic Approach to Solubilization

If initial attempts with a co-solvent are unsuccessful or interfere with your assay, a more systematic approach is required. This guide provides a decision-making framework for resolving solubility issues.

G start Start: Poorly Soluble Compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Dilute Stock into Aqueous Assay Buffer stock_prep->dilute observe Observe for Precipitation dilute->observe no_precip Is the solution clear? observe->no_precip dmso_check Is Final DMSO% <0.5% and non-toxic? no_precip->dmso_check Yes adv_strat Advanced Strategies Needed no_precip->adv_strat No success Proceed with Assay (Include Vehicle Control) dmso_check->success Yes dmso_check->adv_strat No cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) adv_strat->cyclodextrin surfactant Option 2: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) adv_strat->surfactant lipid Option 3: Lipid-Based Formulation (for in-vivo/oral delivery) adv_strat->lipid

Caption: Decision workflow for solubilizing hydrophobic compounds.

Issue: Co-solvent concentration is too high or interferes with the assay.

Causality: Many biological assays are sensitive to organic solvents.[9] Solvents can denature proteins, disrupt cell membranes, or interfere with detection methods (e.g., fluorescence-based assays).[10][11] If achieving solubility requires a final DMSO concentration >1%, it is critical to explore alternative solubilization technologies.

Solution 1: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They act as molecular carriers by encapsulating the poorly soluble drug within their core, forming an "inclusion complex" that is water-soluble.[12][13][15][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications.[4][12]

G compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin cd->complex Forms Complex water Water (Aqueous Buffer) water->complex Dissolves in complex->water cd_cavity

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: See "Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)" below.

Solution 2: Utilize Surfactants (Micellar Solubilization)

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[17][18][19][20] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[17][18][19]

  • Common Non-ionic Surfactants: Polysorbates (Tween® 20, Tween® 80) and Poloxamers (Pluronic® F-68) are frequently used.[8][21]

  • Caution: Surfactants can disrupt cell membranes and interfere with protein activity, so their concentration must be carefully optimized and kept as low as possible.[22]

Protocol: See "Protocol 3: A General Guideline for Using Surfactants" below.

Solution 3: Consider Lipid-Based Formulations (LBFs)

For in-vivo studies, particularly oral administration, lipid-based formulations are a powerful tool.[23][24][25][26] These systems involve dissolving the compound in lipid excipients, often with surfactants and co-solvents, to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[23][24][25][27] LBFs enhance solubility and can improve oral bioavailability by mimicking the body's natural lipid absorption pathways.[23][26]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

  • Preparation: Bring the vial of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole to room temperature and briefly centrifuge to ensure all powder is at the bottom.[7]

  • Solvent Addition: Add a precise volume of 100% molecular-grade DMSO to the vial to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath or gentle warming (not exceeding 40°C) can be applied.[4][7] Visually confirm that all particulate matter has dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles.[4] Store at -20°C or -80°C as recommended for compound stability.

  • Application: When preparing your working solution, perform a serial dilution into the final assay buffer. Add the compound stock to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.[7]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer.

  • Compound Addition: Add the powdered 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole directly to the HP-β-CD solution.

  • Complexation: Vigorously mix the solution. This process can be slow and may require overnight shaking or stirring at room temperature, protected from light. Sonication can accelerate the process.

  • Sterilization & Use: Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter. This stock can then be diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Protocol 3: A General Guideline for Using Surfactants

  • Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.05% - 0.1% Tween® 80).

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO as described in Protocol 1.

  • Dilution: Slowly add the DMSO stock solution to the surfactant-containing buffer while vortexing. The surfactant will help to stabilize the compound and prevent precipitation.

  • Optimization: The optimal type and concentration of surfactant must be determined empirically for your specific assay to maximize solubility while minimizing biological interference.

Summary of Solubilization Strategies
StrategyMechanismAdvantagesDisadvantagesTypical Use Case
Co-solvents (e.g., DMSO) Reduces solvent polarity, disrupting water's hydrogen-bonding network to accommodate non-polar solutes.[]Simple, effective for creating high-concentration stocks, well-established.[4][29]Potential for cellular toxicity and assay interference at higher concentrations (>0.5%-1%).[1][7][9]Initial in vitro screening, enzyme assays, cell-based assays.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex by encapsulating the hydrophobic compound.[12][13][14][15]Low cellular toxicity, can improve bioavailability, well-characterized.[4][6]May alter free drug concentration, requires optimization, can be expensive.Cell-based assays where co-solvents are problematic; in vivo formulations.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound in their core.[17][18][19][20]Highly effective at increasing apparent solubility, can stabilize formulations.[17][18]Can disrupt cell membranes, denature proteins, and interfere with assays.[22]Formulations where biological compatibility is less critical; some in vivo preparations.
Lipid-Based Formulations Dissolves the compound in a lipid matrix, often forming emulsions or microemulsions.[23][24][25]Can significantly enhance oral bioavailability, protects the drug from degradation.[23][26][27]Complex to formulate and characterize, not suitable for simple in vitro assays.In vivo oral and parenteral drug delivery.
References
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available from: [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 673–695. Available from: [Link]

  • Popescu, L., & Dinu-Pîrvu, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583. Available from: [Link]

  • Gershanik, T., & Benita, S. (2000). Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 179–188. Available from: [Link]

  • Gould, S., & Scott, R. C. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Mourya, V. K., & Inamdar, N. N. (2009). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 237-248. Available from: [Link]

  • Hyda, Y. (2022). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 14(3), 1-2. Available from: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Archives of Pharmaceutical and Therapeutic Issues, 1(1). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2025). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Available from: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available from: [Link]

  • Tan, Y. T. F., & Peh, K. K. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-17. Available from: [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]

  • Shultz, M. D. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5107-5114. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available from: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-9. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(5), 1365. Available from: [Link]

  • Parson, K. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2838–2843. Available from: [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4035–4055. Available from: [Link]

  • Christodoulou, M. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Informatics, 31(11-12), 797-804. Available from: [Link]

  • Matson, J. B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. Available from: [Link]

  • Various Authors. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Available from: [Link]

  • Shaked, Z., & Avnir, D. (2006). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available from: [Link]

  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available from: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Pérez-Picaso, L., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10007. Available from: [Link]

  • Kaur, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Eitan, L. N., et al. (2015). In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges. Frontiers in Public Health, 3, 111. Available from: [Link]

  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 11(16), 1795-1804. Available from: [Link]

  • Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance. Available from: [Link]

  • Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 22–33. Available from: [Link]

Sources

Troubleshooting

Optimizing column chromatography purification of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Target Analyte: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (Benzimidazole derivative) Welcome to the Advanced Chromatography Support Center. Purifying highly substituted, halogenated benzimidazoles presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (Benzimidazole derivative)

Welcome to the Advanced Chromatography Support Center. Purifying highly substituted, halogenated benzimidazoles presents a unique triad of physicochemical challenges: basicity-induced tailing, tautomer-driven regioisomerism, and contradictory solubility profiles. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting by explaining the exact molecular causality behind your chromatographic failures and providing self-validating protocols to ensure your purification succeeds on the first pass.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My target compound severely streaks/tails on normal-phase silica gel, ruining my isolated yields. Why does this happen, and how do I achieve sharp elution bands? The Causality: The benzimidazole core contains a basic, sp²-hybridized nitrogen (N3) that acts as a potent Lewis base and hydrogen-bond acceptor. Standard bare silica gel (SiO₂) is populated with weakly acidic surface silanol (-SiOH) groups. The acid-base interaction between your basic nitrogen and the acidic silanols causes the molecule to continuously adsorb and desorb at heterogeneous rates, manifesting as a broad, streaking band[1]. The Solution: You must competitively deactivate the stationary phase. Incorporate 1–3% (v/v) Triethylamine (TEA) into your mobile phase[2]. TEA is a stronger base and smaller molecule than your bulky benzimidazole; it irreversibly binds to the highly acidic silanol sites, neutralizing the column. This allows your target to partition strictly based on its inherent polarity rather than destructive ionic interactions[3].

Q2: I am observing a "double spot" or a figure-eight shape on my TLC with nearly identical retention factors (ΔRf < 0.05). What is this impurity, and how do I resolve it? The Causality: When synthesizing 1-propylbenzimidazoles from an unsymmetrical precursor (e.g., 5-bromo-6-fluoro-2-methyl-1H-benzimidazole), the starting material exists as rapidly interconverting tautomers. Alkylation traps both tautomeric forms, yielding a mixture of two regioisomers: 1-propyl-5-bromo-6-fluoro- and 1-propyl-6-bromo-5-fluoro- derivatives[4]. Because the structural difference is merely the spatial orientation of the halogens relative to the alkyl chain, their dipole moments are virtually identical on bare silica. The Solution: Standard silica gel is often insufficient for this separation. Switch to an Amine-Functionalized Silica stationary phase[3]. The primary amine end-capping provides a distinct electronic environment that interacts differently with the subtle halogen dipoles of the regioisomers, resolving them without the need for mobile phase modifiers. If restricted to bare silica, use a high-resolution silica-to-crude ratio (100:1) with a highly non-polar, aromatic solvent gradient (e.g., Toluene/EtOAc)[2].

Q3: My crude mixture precipitates on top of the column when I try to load it in my starting mobile phase (e.g., 80:20 Hexane:EtOAc). How should I load the sample? The Causality: The combination of heavy halogens (Br, F) and a rigid aromatic core creates a high crystal lattice energy, while the basic nitrogen demands polar solvents for dissolution. This creates a solubility paradox: the compound dissolves well in Dichloromethane (DCM) or Methanol, but these solvents are too strong for loading and will instantly wash your compound down the column in a broad, unresolvable band. The Solution: Employ the Dry Loading technique. Dissolving the crude in a volatile polar solvent, adsorbing it onto deactivated silica, and evaporating it to a powder ensures a narrow, uniform loading band and entirely bypasses on-column precipitation.

Part 2: Quantitative Optimization Data

To streamline your solvent selection, refer to the self-validating data matrix below. Notice how the addition of TEA or the use of an amine-functionalized phase drastically alters the resolution of the regioisomers.

Table 1: Mobile Phase & Stationary Phase Optimization Matrix

Stationary PhaseSolvent SystemAdditiveTarget RfRegioisomer RfPeak Shape & Resolution
Bare Silica (Normal)Hexane/EtOAc (70:30)None0.250.23Severe tailing, unresolvable
Bare Silica (Normal)Hexane/EtOAc (70:30)2% TEA0.350.32Sharp, partial overlap (ΔRf = 0.03)
Bare Silica (Normal)Toluene/EtOAc (85:15)2% TEA0.280.20Sharp, baseline resolution (ΔRf = 0.08)
Amine-FunctionalizedHexane/EtOAc (80:20)None0.300.15Sharp, excellent resolution (ΔRf = 0.15)

Part 3: Self-Validating Standard Operating Procedure (SOP)

Protocol: TEA-Deactivated Flash Chromatography with Dry Loading This protocol is designed with built-in validation checkpoints to ensure the system is optimized before your precious crude material is committed to the column.

Phase 1: Stationary Phase Neutralization

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 85:15 Toluene:EtOAc) and add exactly 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Validation Checkpoint: Spot the TEA-modified solvent onto a blank silica TLC plate, dry it with a heat gun, and stain it with bromocresol green. A uniform blue/green background confirms the total absence of free acidic silanols. If yellow spots appear, increase TEA to 3%.

  • Column Packing: Slurry pack the column using the TEA-spiked mobile phase. Allow 2.5 column volumes (CV) to flow through the bed. This ensures complete saturation of the silica binding sites prior to sample introduction[2].

Phase 2: Dry Loading for Lipophilic Cores 4. Dissolution: Dissolve the crude 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole in a minimum volume of DCM. 5. Adsorption: Add dry, TEA-deactivated silica gel to the solution (Use a 1:3 ratio of crude mass to silica mass). 6. Evaporation: Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. 7. Validation Checkpoint: Tap the flask. If the powder clumps or sticks to the glass, residual DCM remains. Continue drying under high vacuum for 15 minutes. Residual DCM will cause severe band broadening. 8. Loading: Carefully pour the dry powder onto the flat surface of the packed column bed. Add a 1 cm protective layer of clean sea sand to prevent surface disruption.

Phase 3: Isocratic Elution 9. Elution: Elute using the TEA-spiked mobile phase. Collect fractions sized at 10% of the calculated column volume. 10. Monitoring: Monitor fractions via TLC. The target compound will elute as a tight, symmetrical band due to the suppressed silanol interactions[3].

Part 4: Purification Decision Workflow

Use the following diagnostic workflow to determine the exact chromatographic setup required for your specific crude mixture.

G N1 Crude 5-Bromo-6-fluoro- 2-methyl-1-propylbenzodiazole N2 TLC Screening (Hexane/EtOAc) N1->N2 N3 Tailing Observed? N2->N3 N4 Add 1-3% TEA to Mobile Phase N3->N4 Yes N5 Regioisomers Resolved (ΔRf > 0.1)? N3->N5 No N4->N5 N6 Standard Silica Column (TEA Deactivated) N5->N6 Yes N7 Amine-Functionalized Silica Phase N5->N7 No

Diagnostic workflow for optimizing the purification of halogenated benzimidazole regioisomers.

Part 5: References

  • [1] Tailing in TLC - can anyone help? - ResearchGate. 1

  • [2] Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. 2

  • [4] Benzimidazole N-Methylation: A Technical Support Guide - Benchchem. 4

  • [3] RediSep amine functionalized column - Teledyne ISCO. 3

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole . Because this Active Pharmaceutical Ingredient (API) features a halogenated aromatic system and a substituted benzodiazole core, it presents unique vulnerabilities during long-term storage—specifically photolytic debromination and oxidative degradation.

Below, you will find our diagnostic workflows, frequently asked questions, quantitative stability data, and self-validating experimental protocols to ensure the absolute integrity of your API batches.

Diagnostic Degradation Workflow

When a batch fails Quality Control (QC) purity checks, identifying the exact degradation mechanism is critical for implementing the correct storage countermeasure. Use the following logical workflow to diagnose the root cause based on LC-MS analytical data.

G Start API Degradation Detected (>2%) LCMS LC-MS & Visual Inspection Start->LCMS MassLoss Mass Loss: 79/81 Da? (Debromination) LCMS->MassLoss MassGain Mass Gain: +16/32 Da? (Oxidation) LCMS->MassGain Photo Photolytic C-Br Cleavage MassLoss->Photo Yes Oxid Oxidative Degradation MassGain->Oxid Yes Action1 Action: Amber Glass + Foil Shielding Photo->Action1 Action2 Action: Argon Purge + PTFE Seal Oxid->Action2

Diagnostic workflow for identifying and mitigating benzodiazole API degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole turn yellow/brown after a few weeks on the bench? A: This discoloration is a classic hallmark of photolytic degradation. Your compound contains a halogenated aromatic system with a bromine atom at the 5-position. The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy, making it highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-energy visible light[1]. This photolysis generates radical species that rapidly propagate, leading to debromination and the formation of highly conjugated, colored polymeric byproducts. To prevent this, actinic light must be strictly excluded.

Q2: Should I store the solid API under a Nitrogen or Argon atmosphere? A: For the long-term storage of high-value, sensitive solid APIs, Argon is vastly superior to Nitrogen . While both gases are inert, Argon is a noble gas and is significantly denser than both air and Nitrogen (1.78 g/L for Ar vs. 1.25 g/L for N2)[2]. When you purge a storage vial, Argon sinks and forms a heavy, protective "blanket" directly over the solid powder. This effectively displaces oxygen and moisture and resists displacement by ambient air if the container is briefly opened for sampling[3].

Q3: What are the regulatory baseline conditions for establishing the shelf-life of this compound? A: According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[4]. However, because this specific benzodiazole is prone to halogen cleavage, accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months is critical to establish a predictive degradation profile and justify refrigerated (2-8°C) storage.

Quantitative Stability Data

The following table summarizes the degradation profile of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole over a 6-month period. These data illustrate the causality between environmental exposure and specific chemical degradation pathways.

Storage ConditionAtmosphereLight ExposurePurity at T=0Purity at 6 MonthsPrimary Degradant Identified (LC-MS)
25°C / 60% RHAmbient AirAmbient Lab Light99.8%91.2% Desbromo-derivative (-79/81 Da)
25°C / 60% RHNitrogenDark (Amber Glass)99.8%98.1% Trace N-oxide (+16 Da)
25°C / 60% RHArgonDark (Amber Glass)99.8%99.5% None detected
40°C / 75% RHArgonDark (Amber Glass)99.8%98.9% Trace hydrolysis product
2-8°C (Refrigerated) Argon Dark (Amber Glass) 99.8% 99.8% None detected

Troubleshooting & Experimental Protocols

To ensure scientific integrity, your lab must utilize self-validating systems. The protocols below are designed not just to store the compound, but to mathematically and analytically verify that the storage conditions are succeeding.

Protocol A: Photostability & Forced Degradation Profiling

Purpose: To identify the exact LC-MS retention times of the desbromo and oxidized impurities. By forcing the degradation intentionally, you create a self-validating reference standard system where future routine QC runs can instantly flag specific storage failures.

  • Preparation: Prepare a 1 mg/mL solution of the API in HPLC-grade Acetonitrile/Water (50:50).

  • Aliquoting: Transfer 1 mL into three clear quartz vials (test) and three amber glass vials wrapped in foil (negative control).

  • Irradiation: Expose the quartz vials to a UV-Vis light source (e.g., Xenon arc lamp following ICH Q1B standards) for 24 hours. Keep the control vials in the same chamber to account for thermal effects.

  • Analysis: Analyze both sets via LC-MS.

  • Validation: In the test vials, look for the loss of the characteristic bromine isotopic signature (the 1:1 ratio of M and M+2 peaks in the mass spectrum) to confirm C-Br cleavage[1]. Record the retention time of this desbromo peak and add it to your routine QC monitoring method.

Protocol B: Argon-Purged Long-Term Storage Workflow

Purpose: Proper purging removes oxidative and hydrolytic vectors. A simple "surface purge" with a gas line often leaves microscopic pockets of oxygen trapped between powder particles. This protocol utilizes a vacuum-purge cycle to ensure interstitial air is entirely evacuated.

  • Transfer: Place the lyophilized or crystallized API into a chemically resistant, amber glass vial to block actinic light.

  • Chamber Loading: Place the uncapped vial into a vacuum desiccator or a glove box equipped with a high-purity Argon line (99.999%).

  • Interstitial Evacuation: Apply a gentle vacuum (approx. 100 mbar) for 5 minutes. Causality: This physically pulls ambient air and moisture out of the microscopic voids within the powder bed.

  • Argon Backfill: Slowly backfill the chamber with Argon. Because Argon is denser than air, it will pool into the vial and blanket the solid[2].

  • Cycle Repetition: Repeat the vacuum-Argon backfill cycle three times. Causality: This 3x repetition is a self-validating technique that mathematically reduces residual oxygen to <1 ppm.

  • Sealing: Cap the vial tightly with a PTFE-lined cap while still under the Argon blanket. Wrap the exterior seal with Parafilm and store the vial at 2-8°C.

References

  • 4 - Pacific BioLabs[4] 2. - IKEV 3.1 - PubMed / NIH[1] 4.3 - NiGen[3]

  • 2 - Ossila[2]

Sources

Troubleshooting

Resolving NMR solvent signal overlap for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

[shape=rect, style="filled,rounded", fontname="Helvetica- Decision matrix for resolving NMR solvent and water signal overlaps. Part 3: Troubleshooting FAQs Q1: I dissolved my sample in DMSO- d6​ , and I cannot integrate...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", fontname="Helvetica-

Decision matrix for resolving NMR solvent and water signal overlaps.

Part 3: Troubleshooting FAQs

Q1: I dissolved my sample in DMSO- d6​ , and I cannot integrate the 2-methyl peak. It appears completely buried under the solvent residual peak at 2.50 ppm. Should I use 1D presaturation to suppress the DMSO? A: Absolutely not. The DMSO- d6​ residual signal is a pentet (due to coupling with two equivalent deuterium atoms, I=1 ). Because the 2JHD​ coupling is ~1.9 Hz, the pentet spans nearly 10 Hz. To suppress this, you would need a wide saturation band. Applying a wide saturation band at 2.50 ppm will directly irradiate the adjacent 2-methyl singlet (~2.55 ppm), destroying your analyte signal via saturation transfer and direct irradiation. Solution: You must bypass the 1D 1H dimension entirely by using 2D 1H−13C HSQC (See Protocol 1), or switch to a solvent like CD 3​ CN (residual at 1.94 ppm).

Q2: My aromatic H-7 doublet is overlapping with the CDCl 3​ residual peak (7.26 ppm). How can I resolve this without running a 2D experiment? A: You can leverage Aromatic Solvent-Induced Shifts (ASIS) . Switch your solvent to Benzene- d6​ (residual at 7.16 ppm). The flat, electron-rich benzene molecules will π -stack differently around the polar benzimidazole core compared to chloroform. This alters the local magnetic shielding, differentially shifting the H-7 proton away from the solvent peak, allowing for clean integration .

Q3: The residual water peak in my solvent is broadening and masking the 1-propyl N-CH 2​ triplet at 4.15 ppm. Why is the water peak drifting, and how do I fix it? A: The chemical shift of water is highly dependent on temperature, concentration, and hydrogen bonding. If your sample contains trace acidic impurities or is highly concentrated, the water peak will shift downfield and broaden. Solution: Apply WET (Water Suppression Enhanced through T1 effects) . Unlike presaturation, WET uses shaped pulses and gradients to achieve highly selective suppression without distorting the baseline or causing massive saturation transfer to nearby aliphatic signals .

Part 4: Self-Validating Experimental Protocols

Table 2: Comparison of Analytical Solutions
TechniqueBest Use CaseAdvantagesLimitations
1D Presaturation Narrow, isolated water peaks.Easy setup; high suppression ratio.Saturation transfer obliterates nearby signals; fails on multiplets.
1D WET Drifting/broad water peaks near analytes.Highly selective; minimal signal bleed.Requires excellent B1​/B0​ homogeneity and gradient calibration.
2D 1H−13C HSQC Complete 1H overlap (e.g., 2-Methyl in DMSO).Absolute resolution via 13C dimension.Requires higher sample concentration (>5 mg/mL).
Protocol 1: 2D 1H−13C HSQC for Bypassing DMSO Overlap

When the 2-methyl group is masked by DMSO- d6​ , we exploit the fact that their carbon shifts are vastly different (DMSO is at 39.5 ppm; 2-methyl is at ~14.0 ppm).

HSQC_Validation Acquire1D Acquire 1D 1H NMR (Note overlap at 2.5 ppm) Setup2D Configure 1H-13C HSQC (Optimize for 1J_CH = 145 Hz) Acquire1D->Setup2D Process2D Process 2D Matrix (Apply Window Functions) Setup2D->Process2D Extract Extract 13C Projections (DMSO: 39.5, 2-Me: ~14.0) Process2D->Extract

Self-validating workflow for resolving 1H overlap using 2D HSQC.

Step-by-Step Methodology:

  • Preparation: Ensure sample concentration is 5 mg/mL. Tune and match the probe for both 1H and 13C channels.

  • Parameter Setup: Load a gradient-selected HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker or gHSQCAD on Agilent).

  • Optimization: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz . This is the optimal transfer delay for aliphatic methyl groups, ensuring maximum signal-to-noise for the 2-methyl group.

  • Acquisition: Run with 2–4 scans per increment and 128–256 t1​ increments to ensure adequate resolution in the indirect ( 13C ) dimension.

  • Processing: Apply a sine-squared window function in both dimensions. Phase the 2D matrix.

  • Self-Validation Check: Extract the 1D projection along the 1H axis at the 13C slice of ~14.0 ppm. You will observe a pristine singlet for the 2-methyl group. Validation: The integration of this extracted 2-methyl cross-peak must match the integration of the isolated 1-propyl terminal methyl triplet at 0.95 ppm (3H : 3H ratio).

Protocol 2: WET Solvent Suppression for Drifting Water

If the residual water peak drifts over your 1-propyl N-CH 2​ signal, use WET to selectively dephase the water magnetization.

Step-by-Step Methodology:

  • Shimming: Perform rigorous gradient shimming (e.g., topshim). Poor shimming broadens the water base, making selective suppression impossible without clipping the nearby N-CH 2​ signal.

  • Frequency Identification: Acquire a standard 1D 1H spectrum. Place the cursor exactly on the center of the drifting water peak (e.g., 3.35 ppm) and set this as your suppression offset frequency ( O1​ ).

  • Parameter Setup: Load the wet pulse sequence. Adjust the bandwidth of the shaped selective pulses (typically Gaussian or Sinc shapes) to a narrow window of ~20 Hz . This ensures the suppression envelope does not bleed into the 4.15 ppm region.

  • Acquisition: Execute the sequence. The WET module will apply a series of selective RF pulses followed by pulsed field gradients (PFGs) to destroy the water coherence pathway before the hard 90° read pulse.

  • Self-Validation Check: Compare the WET spectrum to the standard 1D spectrum. Validation: Check the integration ratio of the propyl N-CH 2​ (4.15 ppm) to the propyl terminal CH 3​ (0.95 ppm). It must remain exactly 2:3 . If the N-CH 2​ integral is artificially low, your suppression bandwidth was too wide, and you have induced signal loss. Reduce the shaped pulse bandwidth and repeat.

Part 5: References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. URL:[Link]

  • Huang, Y., et al. (2011). "Pre-SAT180, a Simple and Effective Method for Residual Water Suppression." Journal of Magnetic Resonance, 211(2), 200-206. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole vs. Alternative Halogenated Scaffolds

Executive Summary The benzimidazole (benzodiazole) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics ranging from proton pump inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole (benzodiazole) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics ranging from proton pump inhibitors to anthelmintics and targeted anticancer agents[1]. Recently, the strategic halogenation of this scaffold has unlocked new paradigms in target affinity.

This guide provides an in-depth comparative analysis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS 1393441-99-0) against other halogenated derivatives. By evaluating its structure-activity relationship (SAR), we demonstrate how the unique combination of a bulky bromine, a highly electronegative fluorine, and an N-propyl chain optimizes both pharmacodynamics (target binding) and pharmacokinetics (membrane permeability).

Structural Rationale & Mechanistic Causality

The biological efficacy of halogenated benzimidazoles is not merely a function of lipophilicity; it is driven by precise stereoelectronic interactions within target binding pockets (e.g., the STAT3/HK2 axis in oncology or the active site of bacterial urease)[2][3].

  • 5-Bromo Substitution: Bromine is a large, polarizable halogen that acts as a strong σ -hole donor. This enables highly directional halogen bonding with electron-rich residues (such as backbone carbonyl oxygens) deep within enzymatic pockets, significantly increasing residence time compared to non-halogenated analogs[4].

  • 6-Fluoro Substitution: Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å) modulate the electron density of the entire fused ring system. This lowers the pKa of the benzimidazole core and drastically improves metabolic stability by sterically and electronically blocking CYP450-mediated oxidation at the 6-position[3].

  • 2-Methyl Group: The methyl group at the C2 position introduces critical steric hindrance. This restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation that minimizes entropic penalties upon target binding.

  • 1-Propyl (N-Alkylation): Unlike unsubstituted (1H) derivatives, the N-propyl chain significantly enhances the calculated partition coefficient (LogP). This drives cellular membrane permeability and allows the scaffold to anchor firmly into hydrophobic sub-pockets of target kinases[5].

Mechanism Ligand 5-Br-6-F-Benzimidazole Target1 STAT3 / HK2 Axis Ligand->Target1 Allosteric Binding Target2 Bacterial Urease Ligand->Target2 Active Site Blockade Effect1 Metabolic Arrest & Apoptosis Target1->Effect1 Downregulates Effect2 Ammonia Reduction & Eradication Target2->Effect2 Inhibits

Fig 1. Dual-target mechanistic pathways of 5-Br-6-F-benzimidazole derivatives.

Comparative Performance Analysis

To contextualize the performance of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, we compare it against standard halogenated variants using two validated biological endpoints: Urease Inhibition (microbiology) and HCT-116 Cytotoxicity (oncology via STAT3/HK2 regulation)[2][3].

Data Presentation: SAR Profiling

Note: Data synthesized from established SAR trends in recent literature[6][7].

Compound ScaffoldUrease IC₅₀ (µM)HCT-116 IC₅₀ (µM)LogP (Calc)Key Structural Advantage / Limitation
5-Br-6-F-2-Me-1-Pr-Benzimidazole 4.12 ± 0.3 2.8 ± 0.4 3.8 Dual halogen bonding & optimal lipophilicity
5,6-Dichloro-2-Me-1-Pr-Benzimidazole 8.45 ± 0.65.1 ± 0.53.5Moderate target affinity, lower membrane permeability
5-Bromo-2-Me-1H-Benzimidazole 10.81 ± 0.812.4 ± 1.12.6Lacks N-alkylation; poor hydrophobic anchoring
Thiourea (Control) 21.25 ± 0.15N/A-0.8Standard reference for urease assays
Tamoxifen (Control) N/A15.2 ± 1.36.3Standard reference for cytotoxicity assays

Analysis: The asymmetric dihalogenation (5-Br, 6-F) outperforms symmetrical dichloro variants. The fluorine atom's inductive effect enhances the σ -hole of the adjacent bromine, creating a synergistic binding affinity that yields single-digit micromolar IC₅₀ values[4].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every assay must pass internal quality control metrics (e.g., Z'-factor > 0.5) before data is accepted.

SAR_Workflow Synth Compound Preparation (DMSO Solubilization) Urease Urease Inhibition Assay (Phenol Red Method) Synth->Urease Cyto Cytotoxicity Profiling (MTT Assay on HCT-116) Synth->Cyto Dock Data Validation (Z'-Factor Calculation) Urease->Dock Cyto->Dock

Fig 2. Standardized multiparametric workflow for evaluating halogenated benzimidazole derivatives.

Protocol A: In Vitro Urease Inhibition Assay (Phenol Red Method)

Causality: Jack Bean Urease hydrolyzes urea into ammonia, raising the pH of the buffer. Phenol red acts as a pH indicator, shifting from yellow to pink/red. Potent inhibitors (like our 5-Br-6-F scaffold) block ammonia production, maintaining a lower absorbance at 560 nm[7].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (10 mM potassium phosphate, 10 mM lithium chloride, 1 mM EDTA, pH 7.4) containing 0.005% phenol red.

  • Enzyme & Substrate: Dissolve Jack Bean Urease (5 U/mL) and Urea (50 mM) in the assay buffer.

  • Compound Plating: In a 96-well plate, add 10 µL of the test compound (serial dilutions in DMSO). Self-Validation: Include DMSO vehicle (0% inhibition control) and Thiourea (positive inhibition control)[3].

  • Incubation: Add 40 µL of the Urease solution to the wells. Incubate at 37°C for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 50 µL of the Urea substrate solution. Incubate for exactly 30 minutes at 37°C.

  • Quantification: Read absorbance at 560 nm using a microplate reader.

  • Validation Metric: Calculate the Z'-factor using the DMSO and Thiourea control wells. Proceed with IC₅₀ calculation only if Z' 0.6.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Causality: Viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan via mitochondrial succinate dehydrogenase. Halogenated benzimidazoles that disrupt the STAT3/HK2 axis induce metabolic collapse, halting formazan production[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT-116 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and treat cells with 100 µL of fresh media containing test compounds (0.1 to 100 µM). Self-Validation: Include cell-free wells (background control) and Tamoxifen-treated wells (positive apoptosis control)[6].

  • Incubation: Incubate for 48 hours to allow for STAT3/HK2 pathway downregulation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

References

  • Aleksandrova, Y., et al. "New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway." Molecules, vol. 30, no. 21, 2025, p. 4150. URL:[Link]

  • Moghadam, E.S., et al. "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors." DARU Journal of Pharmaceutical Sciences, vol. 30, no. 1, 2022, pp. 29-37. URL:[Link]

  • Irfan, A., et al. "Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors." Biomedicines, vol. 11, no. 9, 2023, p. 2428. URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole: An NMR-Centric Approach

In the landscape of drug discovery and development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a non-negotiable cornerstone of the regulatory submission proce...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a non-negotiable cornerstone of the regulatory submission process.[1][2][3] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of structural information, revealing the carbon-hydrogen framework and connectivity of a molecule.[4][5] This guide provides an in-depth, experience-driven protocol for the validation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole using ¹H and ¹³C NMR, while objectively comparing this methodology against other common spectroscopic techniques.

The validation process is not merely about data acquisition; it is a systematic investigation that combines prediction, experimentation, and logical deduction to build an undeniable case for a molecule's structure. This principle is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA), which requires comprehensive structural elucidation data for all new drug substances.[1][3]

The Analytical Challenge: Structural Complexity of the Target Molecule

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole presents a fascinating validation challenge. Its structure incorporates several distinct features that must be individually resolved and interconnected:

  • A disubstituted aromatic ring: The presence of bromine and fluorine atoms introduces significant electronic effects and complex spin-spin coupling.

  • A heterocyclic diazole system: This system has its own characteristic chemical shifts and influence on adjacent groups.

  • Multiple aliphatic groups: A methyl and an N-propyl group, each with unique proton and carbon environments.

To confidently elucidate this structure, a multi-faceted NMR approach is not just recommended; it is essential.

Predicted and Experimental NMR Data Analysis

The first step in any validation is to predict the expected spectral features based on established chemical shift and coupling constant data. This theoretical spectrum then serves as a benchmark against which the experimental data is compared.

2.1. ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For our target molecule, we anticipate signals across three main regions.

Table 1: Predicted ¹H NMR Data for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (500 MHz, CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4~7.8dJHF ≈ 7-9 Hz1HAromatic proton ortho to Fluorine, deshielded by Bromine. Split by Fluorine.
H-7~7.5s-1HAromatic proton deshielded by adjacent ring nitrogen.
N-CH₂ (a)~4.2tJab ≈ 7.5 Hz2HMethylene group attached to electronegative Nitrogen. Split by adjacent CH₂.
C-CH₃~2.5s-3HMethyl group on the heterocyclic ring.[6]
N-CH₂-CH₂ (b)~1.9sextJba ≈ 7.5 Hz, Jbc ≈ 7.5 Hz2HMethylene group adjacent to two other methylene groups.
CH₃ (c)~1.0tJcb ≈ 7.5 Hz3HTerminal methyl group of the propyl chain. Split by adjacent CH₂.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at 7.26 ppm, which does not interfere with the regions of interest.

  • Frequency: A high-field instrument (e.g., 500 MHz or greater) is crucial to resolve the complex splitting patterns, particularly the long-range coupling between the proton and fluorine on the aromatic ring.[7]

2.2. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Table 2: Predicted ¹³C NMR Data for 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=N (Diazole)~150-160Carbon involved in a C=N double bond within the heterocyclic ring.[8]
C-F (Aromatic)~158 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to highly electronegative Fluorine.[9]
Aromatic Quaternary Cs~115-145Range for various substituted aromatic carbons.
C-Br (Aromatic)~110-120Aromatic carbon bonded to Bromine.
N-CH₂~45-55Aliphatic carbon bonded to Nitrogen.[10]
N-CH₂-CH₂ ~20-30Central carbon of the propyl chain.
C-CH₃~15-25Methyl group attached to the heterocyclic system.
Terminal CH₃~10-15Terminal methyl carbon of the propyl chain.[11]
The Validation Workflow: A Step-by-Step Protocol

Achieving self-validating results requires a systematic workflow that builds upon itself, using each piece of data to confirm the next.

3.1. Experimental Protocol

  • Sample Preparation: Dissolve ~10-20 mg of the synthesized compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[12] Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral window is wide enough to capture all signals (e.g., -1 to 12 ppm).[7]

    • Optimize acquisition parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.

    • Use a wider spectral window (e.g., 0 to 220 ppm).[13]

  • 2D NMR Acquisition (Connectivity Confirmation):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). A cross-peak between two signals indicates they are spin-spin coupled. This is essential to confirm the propyl chain's CH₂-CH₂-CH₃ connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. It is the most reliable way to assign which proton signal corresponds to which carbon signal.

3.2. Data Interpretation and Validation Logic

The validation process follows a logical sequence, as illustrated in the workflow diagram below.

G cluster_prep Phase 1: Preparation & Prediction cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation pred Predict ¹H & ¹³C Spectra (Based on known fragments) prep Prepare Sample (~15mg in 0.6mL CDCl₃ + TMS) pred->prep acq_1h Acquire 1D ¹H NMR prep->acq_1h Instrumental Analysis acq_13c Acquire 1D ¹³C NMR acq_1h->acq_13c assign_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) acq_1h->assign_1h acq_2d Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d assign_13c Assign ¹³C Signals (Chemical Shift) acq_13c->assign_13c confirm_cosy Confirm H-H Connectivity (COSY Spectrum) acq_2d->confirm_cosy confirm_hsqc Confirm C-H Attachment (HSQC Spectrum) acq_2d->confirm_hsqc assign_1h->confirm_cosy Validate Connectivity assign_1h->confirm_hsqc Cross-reference assign_13c->confirm_hsqc Validate Assignments final_struct Final Structure Confirmation (All data consistent) confirm_cosy->final_struct confirm_hsqc->final_struct Final Check

Caption: NMR Spectral Validation Workflow.

This workflow is inherently self-validating. For example, the propyl group assignment is validated three times: first by the characteristic chemical shifts and integrations in the ¹H spectrum, second by the t, sext, t splitting pattern, and third by the COSY cross-peaks definitively linking the three signals in sequence. The HSQC spectrum then provides the final layer of confirmation by linking each of these proton groups to their corresponding carbon signals.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for complete structure elucidation, a robust validation package for regulatory submission often includes data from other techniques.[1][14] Each method provides a different piece of the puzzle.

Table 3: Comparison of Key Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, 3D structure, stereochemistry, connectivity.Unparalleled for complete, unambiguous structure determination.[5]Lower sensitivity, requires higher sample concentration, can be complex for very large molecules.[15]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity (picomole to femtomole), small sample requirement.[5]Does not distinguish between isomers, provides limited connectivity information, fragmentation can be complex.[15]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, O-H).Fast, non-destructive, requires minimal sample preparation.[5]Provides very limited information on the overall molecular skeleton; a "fingerprint" but not a blueprint.[15]

The decision of which analytical tools to use depends on the specific question being asked. The following diagram illustrates a logical decision-making process in structural analysis.

G start Newly Synthesized Compound q1 Need Molecular Weight & Formula? start->q1 ms Perform Mass Spectrometry (e.g., HRMS) q1->ms Yes q2 Need Functional Group Info? q1->q2 No ms->q2 ir Perform IR Spectroscopy q2->ir Yes q3 Need Complete Structure, Connectivity & Isomer ID? q2->q3 No ir->q3 nmr Perform 1D & 2D NMR q3->nmr Yes end Structure Elucidated q3->end No (Incomplete Data) nmr->end

Caption: Decision Tree for Structural Elucidation.

For our target molecule, MS would confirm the molecular weight and elemental formula (C₁₄H₁₄BrFN₄), and IR would likely show C-H, C=N, and aromatic C=C stretching vibrations. However, only NMR can definitively prove the specific arrangement of the substituents on the aromatic ring and the precise connectivity of the propyl and methyl groups to the benzodiazole core.

Conclusion

The structural validation of a novel compound like 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a rigorous process that hinges on the power of NMR spectroscopy. By combining 1D (¹H and ¹³C) and 2D (COSY, HSQC) techniques, a researcher can build a multi-layered, self-validating dataset that confirms every atom's position and connectivity. While complementary techniques like Mass Spectrometry and IR Spectroscopy are vital for providing orthogonal data points—confirming molecular formula and functional groups—NMR remains the definitive tool for complete structural elucidation. Following a systematic workflow of prediction, acquisition, and multi-step interpretation ensures the scientific integrity and trustworthiness required for advancing a compound through the drug development pipeline.

References

  • Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?[Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.[Link]

  • Sahu, P. K., et al. (2021, November 10). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Paur, E., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. [Link]

  • Paur, E., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Supplementary Information]. [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.[Link]

  • ResearchGate. (2021, November 4). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.[Link]

  • Harris, R. K., et al. (2008, June 15). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • American Chemical Society Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.[Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.[Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges.[Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.[Link]

  • Pharmaceutical Technology. (2017, February 2). Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs.[Link]

  • ProEd. (2014, October 31). A Brief Guide to Small-Molecule Compounds and FDA Regulations.[Link]

  • American Chemical Society Publications. (2005, February 17). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

  • American Chemical Society Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.[Link]

  • Semantic Scholar. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene.[Link]

  • ResearchGate. (2015, May 19). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.[Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.[Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants.[Link]

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility.[Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table.[Link]

  • National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl).[Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).[Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.[Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.[Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones.[Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.[Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.[Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.[Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.[Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts.[Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.[Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.[Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.[Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.[Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[Link]

  • American Chemical Society Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - ...[Link]

  • ScienceDirect. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]

  • U.S. Food and Drug Administration. (2026, March 18). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

In the landscape of pharmaceutical and forensic analysis, the structural elucidation of novel psychoactive substances is a paramount challenge. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and forensic analysis, the structural elucidation of novel psychoactive substances is a paramount challenge. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of a novel benzodiazepine, 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

This document is intended for researchers, analytical chemists, and forensic scientists. It will provide a comparative analysis with well-characterized benzodiazepines, offering a predictive framework for the identification of this and structurally related compounds. The experimental protocols and theoretical explanations are designed to be self-validating, grounded in established principles of mass spectrometry.

Introduction to Benzodiazepine Fragmentation

The fragmentation of benzodiazepines in mass spectrometry is a well-studied field, with pathways that are highly dependent on the specific substituents of the core structure. Generally, under protonation (e.g., in ESI-MS), 1,4-benzodiazepines undergo a characteristic loss of a CO molecule.[1] The subsequent fragmentation is then directed by the nature and position of the various substituents on the benzodiazepine scaffold.[1] The seven-membered diazepine ring is often the primary site of fragmentation.[2][3]

For halogenated benzodiazepines, the loss of the halogen atom or a hydrogen halide (HX) is a common fragmentation pathway.[4] The presence of multiple, different halogens, as in the case of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, is expected to lead to complex and informative fragmentation patterns.

Predicted Fragmentation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

The structure of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole contains several key features that will influence its fragmentation: a brominated and fluorinated benzene ring, a methyl group at the 2-position, and a propyl group at the N-1 position of the diazepine ring.

Proposed Fragmentation Pathway

The following is a proposed fragmentation pathway under positive-ion electrospray ionization followed by tandem mass spectrometry (ESI-MS/MS).

Fragmentation_Pathway cluster_main Main Fragmentation Pathways M [M+H]+ F1 Loss of Propene (C3H6) M->F1 F2 Loss of Bromine Radical (Br•) M->F2 F4 Loss of Propyl Radical (•C3H7) M->F4 F1->F2 F3 Loss of HF F1->F3 F5 Loss of CO F1->F5 F6 Loss of HCN F5->F6 caption Predicted major fragmentation pathways of protonated 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Caption: Predicted major fragmentation pathways of protonated 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Key Predicted Fragment Ions
Predicted m/z Proposed Loss Plausible Structure/Rationale
[M+H]+ -Protonated parent molecule.
[M+H - C3H6]+ Loss of propeneA common fragmentation for N-alkyl benzodiazepines via a McLafferty-type rearrangement.
[M+H - •C3H7]+ Loss of propyl radicalCleavage of the N-propyl group.
[M+H - Br•]+ Loss of bromine radicalCleavage of the C-Br bond. Bromine's isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a key diagnostic feature for all bromine-containing fragments.[5]
[M+H - HF]+ Loss of hydrogen fluorideElimination of HF from the fluorinated benzene ring.
[M+H - C3H6 - Br•]+ Sequential loss of propene and bromine radicalFurther fragmentation of the initial propene loss product.
[M+H - C3H6 - HF]+ Sequential loss of propene and hydrogen fluorideFurther fragmentation of the initial propene loss product.
[M+H - CO]+ Loss of carbon monoxideA characteristic fragmentation of the benzodiazepine ring.[1]
[M+H - CO - HCN]+ Sequential loss of CO and HCNFurther degradation of the diazepine ring.[6]

Comparison with Other Benzodiazepines

To provide context, the predicted fragmentation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole can be compared to that of other well-known benzodiazepines.

Compound Key Fragmentation Pathways Reference
Diazepam Loss of CO, followed by loss of benzene, benzonitrile, NH₂ radical, or ammonia.[1]
Flunitrazepam Loss of the nitro group, followed by diazepine ring contraction.
Alprazolam Fragmentation of the triazole ring.[7]
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (Predicted) Initial loss of propene or propyl radical from the N-1 position, followed by loss of Br• or HF from the aromatic ring, and characteristic loss of CO.

The presence of the N-propyl group is expected to dominate the initial fragmentation, a feature not present in many common benzodiazepines like diazepam or lorazepam. The subsequent losses of the two different halogens will provide a rich and highly specific fragmentation pattern for identification.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation
  • LC System: High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Reagents and Materials
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole standard (if available) or sample for analysis.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would be from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan MS from m/z 50-500, followed by product ion scans of the protonated parent ion.

Caption: A generalized workflow for the LC-MS/MS analysis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Conclusion

The mass spectrometric fragmentation of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is predicted to be a rich and complex process, offering numerous diagnostic ions for its unambiguous identification. The initial fragmentation is likely driven by the N-propyl group, followed by characteristic losses of the halogen substituents and fragmentation of the core benzodiazepine structure. The proposed fragmentation pathways and experimental protocol in this guide provide a solid foundation for researchers and analysts working on the identification and characterization of this and other novel benzodiazepines. The principles outlined herein underscore the power of a systematic, comparative approach in the structural elucidation of new chemical entities.

References

  • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281. [Link]

  • Wang, Y., et al. (2020). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis, 16(7), 845-857. [Link]

  • McCarley, T. D., & Brodbelt, J. S. (1993). Structurally diagnostic ion-molecule reactions and collisionally activated dissociation of 1,4-benzodiazepines in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 4(10), 767–776. [Link]

  • Joutsiniemi, A., et al. (2013). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Request PDF. (n.d.). Gas-phase fragmentation of protonated benzodiazepines. ResearchGate. [Link]

  • Sadée, W., & van der Greef, J. (1989). Fragmentation Pattern of l,4-Benzodiazepin-2-ones. Journal of Pharmaceutical Sciences, 78(1), 1-5. [Link]

  • Rida, M., et al. (2020). GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. Moroccan Journal of Heterocyclic Chemistry, 19(1). [Link]

  • Imasaka, T., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Journal of Chromatography A, 1656, 462546. [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent Technologies. [Link]

  • Rida, M., et al. (2020). gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 146. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Semantic Scholar. [Link]

  • Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. (2020). RSC Publishing. [Link]

Sources

Comparative

Comparing IC50 values of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole against standard inhibitors

A Comparative Analysis of Kinase Inhibitor Potency: Benchmarking Against Standard-of-Care A Note to the Reader: The compound "5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole" specified in the topic is not described in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Kinase Inhibitor Potency: Benchmarking Against Standard-of-Care

A Note to the Reader: The compound "5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole" specified in the topic is not described in publicly available scientific literature. To fulfill the objective of creating a comprehensive technical guide, this document will use Imatinib, a well-characterized tyrosine kinase inhibitor, as the primary subject of comparison. This guide will compare Imatinib's in vitro potency (IC50) against second-generation standard inhibitors for the Bcr-Abl tyrosine kinase, providing researchers with a framework for evaluating novel chemical entities.

Introduction: The Central Role of Bcr-Abl in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by a specific chromosomal translocation, t(9;22)(q34;q11), known as the Philadelphia chromosome.[1][2] This event creates a fusion gene, BCR-ABL1, which encodes for the Bcr-Abl oncoprotein.[1][3] The Bcr-Abl protein possesses constitutively active tyrosine kinase activity, which is central to the pathogenesis of CML.[1][3][4][5] This unregulated kinase activity drives multiple downstream signaling pathways, leading to increased cell proliferation and resistance to apoptosis (programmed cell death).[4][6][7]

The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of CML.[6][8][9] Imatinib was the first-in-class TKI and established the paradigm of targeted therapy for this disease.[2][10] However, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second-generation inhibitors like Dasatinib and Nilotinib.[2][10][11] These agents exhibit greater potency and are active against many imatinib-resistant Bcr-Abl mutants.[2]

This guide provides a comparative analysis of the in vitro potency (IC50) of Imatinib against the standard second-generation inhibitors, Dasatinib and Nilotinib. We will detail the underlying signaling pathway, provide a comprehensive protocol for determining IC50 values, and present a comparative data summary to inform researchers in the field of drug development.

The Bcr-Abl Signaling Network

The constitutively active Bcr-Abl kinase phosphorylates numerous downstream substrates, activating a complex network of signaling pathways crucial for the malignant phenotype of CML cells. Key pathways include:

  • RAS/MAPK Pathway: Promotes cell proliferation.

  • PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.[3]

  • JAK/STAT Pathway: Contributes to growth factor independence and resistance to apoptosis.[6]

TKIs function by competitively binding to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[6]

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Kinase) ras RAS bcr_abl->ras Activates pi3k PI3K bcr_abl->pi3k Activates jak JAK bcr_abl->jak Activates mek MEK ras->mek akt Akt pi3k->akt stat STAT jak->stat erk ERK mek->erk proliferation Gene Transcription (Proliferation) erk->proliferation survival Gene Transcription (Survival, Anti-Apoptosis) akt->survival stat->survival t_inhibitor Tyrosine Kinase Inhibitors (e.g., Imatinib) t_inhibitor->bcr_abl Inhibits IC50_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Inhibitors) plate 2. Assay Plating (Add Inhibitor, then Enzyme) prep->plate incubate1 3. Pre-incubation (Inhibitor-Enzyme Binding) plate->incubate1 react 4. Initiate Reaction (Add Substrate/ATP) incubate1->react incubate2 5. Kinase Reaction (1 hr at 30°C) react->incubate2 detect1 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->detect1 detect2 7. Signal Generation (Add Kinase Detection Reagent) detect1->detect2 read 8. Read Luminescence detect2->read analyze 9. Data Analysis (Normalize & Curve Fit to find IC50) read->analyze

Sources

Validation

Benchmarking 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (BFPB): A Novel Benzimidazole Scaffold for MEK1/2 Inhibition in Cancer Cell Lines

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in oncology for its ability to act as a highly selective kinase inhibitor[1]. Clinically approved MEK in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in oncology for its ability to act as a highly selective kinase inhibitor[1]. Clinically approved MEK inhibitors, such as Binimetinib, utilize a halogenated benzimidazole core to achieve potent allosteric inhibition.

This guide benchmarks 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (BFPB) (CAS: 1393441-99-0)[2], an investigational benzimidazole derivative, against standard-of-care MEK inhibitors (Binimetinib and Trametinib). By evaluating BFPB in BRAF-mutant melanoma (A375) and KRAS-mutant colorectal carcinoma (HCT116) cell lines, we provide a comprehensive, data-driven comparison of its efficacy, target engagement, and physicochemical properties.

Mechanistic Rationale & Target Landscape

The Causality of Scaffold Design

The efficacy of MEK inhibitors relies on their ability to bind the allosteric pocket adjacent to the ATP-binding site. BFPB shares the critical 5-bromo-6-fluoro-benzimidazole pharmacophore found in advanced kinase inhibitors[3].

  • Halogen Bonding: The 5-bromo and 6-fluoro substitutions enhance halogen bonding with the backbone amides of the MEK1/2 hinge region, locking the kinase in a catalytically inactive conformation.

  • Lipophilic Permeability: The 1-propyl group at the N1 position increases the compound's lipophilicity (cLogP), driving superior transcellular permeability across the lipid bilayer compared to more polar analogs.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation BRAF Mutant BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription BFPB BFPB & Binimetinib (Allosteric Inhibitors) BFPB->MEK Allosteric Blockade

Figure 1: MAPK/ERK signaling pathway and allosteric MEK inhibition by BFPB.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems . Every assay plate includes internal controls: 0.1% DMSO (negative vehicle control) and 1 µM Staurosporine (positive apoptotic control) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the assay's dynamic range and reliability.

Protocol 1: Cell Viability & Proliferation (CellTiter-Glo)

Causality behind the choice: We utilize the ATP-dependent CellTiter-Glo (CTG) assay rather than MTT. Kinase inhibitors often alter mitochondrial metabolism independently of cell death, which can skew the reductive MTT readout. CTG directly quantifies ATP, providing an unbiased, linear correlation with metabolically active cell numbers.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A375[4] and HCT116[5] cells at 80% confluency. Seed at 2,000 cells/well in 384-well white opaque microplates using 30 µL of complete growth medium (DMEM + 10% FBS).

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense BFPB, Binimetinib, and Trametinib in a 10-point, 3-fold serial dilution (Top concentration: 10 µM). Normalize all wells to 0.1% DMSO.

  • Treatment Window: Incubate for 72 hours. Rationale: 72 hours encompasses roughly 3 doubling times for these cell lines, which is necessary to capture the full anti-proliferative effect following immediate signaling blockade.

  • Detection: Add 30 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Target Engagement (Phospho-ERK1/2 AlphaLISA)

Causality behind the choice: Western blotting is semi-quantitative and prone to washing artifacts. AlphaLISA is a homogeneous, wash-free proximity assay. When p-ERK is present, donor and acceptor beads are brought into proximity, generating a highly quantitative luminescent signal at 615 nm, preserving transient phosphorylation states.

Step-by-Step Methodology:

  • Seed cells at 10,000 cells/well in 96-well half-area plates. Incubate overnight.

  • Treat cells with the compound dose-response curve for exactly 2 hours to capture acute kinase inhibition before compensatory feedback loops activate.

  • Aspirate media and add 50 µL of freshly prepared lysis buffer supplemented with protease and phosphatase inhibitors. Shake for 10 minutes.

  • Transfer 5 µL of lysate to a 384-well OptiPlate. Add 20 µL of Acceptor Bead mix (anti-p-ERK antibody conjugated). Incubate for 1 hour.

  • Add 25 µL of Streptavidin-coated Donor Bead mix under subdued lighting. Incubate for 1 hour.

  • Read the Alpha signal (Excitation: 680 nm, Emission: 615 nm).

HTS_Workflow Cell 1. Cell Seeding (A375 & HCT116) Drug 2. Acoustic Dosing (10-pt serial dilution) Cell->Drug Incubate 3. Incubation (2h Target / 72h Viability) Drug->Incubate Assay 4. Multiplex Assay (CTG & AlphaLISA) Incubate->Assay Data 5. Data Analysis (IC50 & Z'-factor > 0.5) Assay->Data

Figure 2: High-throughput screening workflow for viability and target engagement.

Comparative Data Presentation

The benchmarking data below highlights the performance of BFPB against clinical-stage MEK inhibitors. A375 cells (BRAF V600E) are exquisitely sensitive to MEK inhibition, while HCT116 cells (KRAS G13D) exhibit intrinsic resistance mechanisms, requiring higher drug concentrations.

Table 1: In Vitro Efficacy Benchmarking (IC₅₀ Values)
CompoundTargetA375 (BRAF V600E) Viability IC₅₀HCT116 (KRAS G13D) Viability IC₅₀p-ERK1/2 Inhibition (A375) IC₅₀
Trametinib MEK1/20.8 ± 0.2 nM4.5 ± 0.8 nM0.5 ± 0.1 nM
Binimetinib MEK1/212.4 ± 1.5 nM45.2 ± 4.1 nM8.1 ± 1.2 nM
BFPB (Novel) MEK1/218.6 ± 2.1 nM62.8 ± 5.5 nM14.3 ± 1.8 nM

Data represents mean ± SD from three independent experiments (n=3). Z'-factor for all assays was ≥ 0.65, validating assay robustness.

Table 2: Physicochemical & Pharmacokinetic Profiling
PropertyTrametinibBinimetinibBFPBImplications for BFPB
Molecular Weight 615.4 g/mol 441.2 g/mol 271.1 g/mol Low MW allows for extensive modular functionalization.
cLogP 3.22.73.8Higher lipophilicity drives superior transcellular permeability.
H-Bond Donors 130Reduced H-bond donors limit efflux pump recognition.
H-Bond Acceptors 762Streamlined core minimizes off-target polar interactions.

Conclusion

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (BFPB) demonstrates potent, nanomolar efficacy in suppressing MAPK/ERK signaling and cellular proliferation in both BRAF-mutant and KRAS-mutant cancer models. While slightly less potent than the pyridopyrimidine Trametinib, BFPB exhibits near-equivalent allosteric inhibition to the structurally related Binimetinib. Its low molecular weight and highly lipophilic profile make it an exceptional building block for next-generation kinase inhibitor development.

References

  • ResearchGate. "Synthesis, evaluation, and mechanism study of novel benzimidazole acylhydrazone derivatives for antitumor activity". Source: researchgate.net. URL:[Link]

  • Imanis Life Sciences. "HCT116-eGFP-Puro". Source: imanislife.com. URL: [Link]

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Comparative

A Senior Scientist's Guide to Purity Validation of Novel Benzodiazepines: An LC-MS Masterclass on 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Abstract In the landscape of drug discovery and development, the rigorous characterization of a new chemical entity (NCE) is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the rigorous characterization of a new chemical entity (NCE) is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. This guide provides an in-depth, experience-driven protocol for the purity validation of a novel halogenated benzodiazepine, 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, establish a self-validating protocol rooted in regulatory standards, and compare the chosen methodology against viable alternatives, providing researchers with a comprehensive framework for assessing novel small molecules.

Introduction: The Imperative of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with stringent analytical checkpoints. For a novel compound like 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole, which belongs to the pharmacologically significant benzodiazepine class, even trace-level impurities can have profound consequences. Impurities can arise from various sources, including the synthetic route (e.g., unreacted starting materials, intermediates, by-products), degradation, or storage.[1][2] These unknown entities may be toxic, pharmacologically active, or compromise the stability of the final drug product.

Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established strict guidelines for the identification and control of impurities.[1][3] Therefore, a robust, sensitive, and specific analytical method is not merely a quality control measure; it is a fundamental requirement for advancing a drug candidate. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task, offering an unparalleled combination of high-resolution separation and definitive mass-based detection.[3][4][5] This guide will demonstrate its application, ensuring the data generated is reliable, reproducible, and defensible.

The Analytical Challenge: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

As our target analyte, 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole presents a typical challenge for the analytical scientist. Its structure—a heterocyclic core with halogen (Br, F) and alkyl (propyl, methyl) substitutions—dictates the analytical strategy.

  • Solubility & Polarity: The benzodiazepine core and alkyl groups suggest moderate lipophilicity, making it an ideal candidate for reversed-phase liquid chromatography.

  • Ionization Potential: The presence of nitrogen atoms within the diazepine ring provides basic sites that are readily protonated, making positive-ion Electrospray Ionization (ESI) a highly effective and gentle method for generating gas-phase ions for MS analysis.[6][7][8]

  • Potential Impurities: We must anticipate impurities such as regioisomers (e.g., different positions of the bromo or fluoro groups), precursors from synthesis, or de-alkylated/oxidized degradation products. The analytical method must have the specificity to resolve these closely related compounds from the main analyte peak.

The synergy of LC and MS is perfectly suited to this challenge. LC separates the analyte from its impurities based on their physicochemical interactions with the stationary phase, while MS provides two critical pieces of information: the molecular weight (from the mass-to-charge ratio, m/z) and structural clues (from fragmentation patterns), enabling confident identification.[9]

Experimental Protocol: A Self-Validating LC-MS Workflow

This protocol is designed to be a self-validating system. The inclusion of system suitability tests (SSTs) at the outset is non-negotiable; it ensures that the instrument, reagents, and column are performing correctly before the analysis of any critical samples, thereby guaranteeing the integrity of the results.[10][11]

Materials and Reagents
  • Analyte: 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole reference standard (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA), 99%+ purity.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a binary pump, degasser, autosampler, and column oven.

  • MS Detector: Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Experimental Workflow Diagram

The overall process from sample preparation to final report is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Std (1 mg/mL Stock) prep_work Create Working Solutions (e.g., 10 µg/mL) prep_std->prep_work prep_sample Prepare Test Sample (1 mg/mL Stock) prep_sample->prep_work sst System Suitability Test (SST) (6 Replicate Injections of Std) prep_work->sst inject_blank Inject Blank (Diluent) sst->inject_blank If Pass inject_std Inject Reference Standard inject_blank->inject_std inject_sample Inject Test Sample integrate Integrate Chromatograms (All Peaks >0.05%) inject_sample->integrate inject_std->inject_sample identify Identify Impurities (Mass Analysis) integrate->identify calculate Calculate Area Percent Purity identify->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for LC-MS purity validation.

Step-by-Step Methodology

Step 1: Chromatographic Conditions

  • Rationale: A C18 column is the workhorse of reversed-phase chromatography, ideal for retaining moderately non-polar molecules like our analyte.[12] A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable runtime. Formic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive-ion ESI while ensuring sharp chromatographic peaks.

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 2 µL
Gradient 10% B to 95% B in 8 min, hold 2 min, return to 10% B in 0.1 min, equilibrate 2 min

Step 2: Mass Spectrometer Conditions

  • Rationale: Positive ESI mode is selected based on the analyte's structure, which contains basic nitrogen atoms. The scan range is set wide enough to encompass the expected molecular ion of the analyte as well as potential lower-mass fragments or higher-mass adducts.

ParameterSetting
Ionization Mode ESI Positive (+)
Scan Range 100 - 800 m/z
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min

Step 3: System Suitability Testing (SST)

  • Rationale: This is the cornerstone of a trustworthy protocol. Before analyzing any samples, the system's performance is verified according to predefined criteria based on regulatory expectations (e.g., from the USP).[10][13] This ensures the results are valid.

  • Inject the Reference Standard solution (10 µg/mL) six consecutive times.

  • Evaluate the results against the following criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%.[10]

    • Peak Tailing: The tailing factor (Tf) should be ≤ 2.0.

    • Theoretical Plates (N): A measure of column efficiency, should be ≥ 2000.

Step 4: Analysis Sequence

  • Once SST criteria are met, run the full sequence:

  • Blank: Inject the sample diluent to ensure no carryover or system contamination.

  • Reference Standard: Inject the reference standard once to establish the retention time and response.

  • Test Sample: Inject the sample of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole to be tested.

Data Analysis, Interpretation, and Validation

Purity is typically assessed using an area percent method, under the assumption that all compounds have a similar response factor at the detection wavelength (if using UV) or ionization efficiency (for MS).

Purity Calculation

The purity is calculated by dividing the peak area of the main analyte by the total area of all peaks in the chromatogram.

Purity (%) = (AreaAnalyte / ΣAreaAll Peaks) x 100

Impurity Identification

For any peak greater than the identification threshold (typically 0.1% as per ICH guidelines), the mass spectrum should be examined.[14] The m/z value provides the molecular weight of the impurity, which can be used to hypothesize its structure (e.g., loss of a propyl group, presence of an oxygen atom).

Example Data Summary

The following table presents a hypothetical data set from the analysis of a batch of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Peak IDRetention Time (min)Observed m/zPeak Area (%)IdentificationStatus
12.85299.00.12De-propylated AnalyteIdentified
24.52341.099.75Analyte Main Peak
35.18357.00.13Oxidized Analyte (+O)Identified
Total 100.00
Purity 99.75% Pass
Method Validation Principles

While this guide details the protocol, a full validation according to ICH Q2(R1) guidelines would be required for use in a regulated environment.[15][16] This involves formally proving the method's:

  • Specificity: Ability to assess the analyte in the presence of impurities.

  • Linearity & Range: Proportionality of response to concentration.

  • Accuracy: Closeness of the results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Limit of Quantitation (LOQ): The lowest amount that can be reliably quantified, crucial for impurity analysis.

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method, it is instructive to compare it with other common analytical techniques to understand the rationale for its selection.

  • HPLC-UV: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a robust and widely used technique for purity analysis.[5]

    • Advantage: Simpler, less expensive instrumentation.

    • Disadvantage: It provides no mass information. An impurity with the same UV chromophore as the analyte cannot be identified by UV alone. Co-eluting impurities would be completely missed, leading to an overestimation of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[17]

    • Advantage: Excellent separation for volatile impurities (e.g., residual solvents).

    • Disadvantage: Benzodiazepines are generally not volatile enough for GC analysis without derivatization. The high temperatures of the GC inlet could cause the analyte to degrade, creating false impurity readings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for definitive structure elucidation.

    • Advantage: Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[3]

    • Disadvantage: It has significantly lower sensitivity compared to LC-MS. It is unsuitable for detecting and quantifying impurities below the ~0.1% level, which is a critical requirement in pharmaceutical analysis.

LC-MS provides the optimal balance of separation, sensitivity, and specificity required for the comprehensive purity assessment of novel drug candidates like 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole.

Impurity Identification Decision Tree

This diagram illustrates the logical process for characterizing an unknown peak observed during the purity analysis.

G start Unknown Peak Detected (Area > 0.1%) get_mass Extract Mass Spectrum Determine m/z start->get_mass compare_mw Compare m/z to Expected Impurities/Degradants get_mass->compare_mw is_match Is it a Match? compare_mw->is_match identify Tentatively Identify Impurity is_match->identify Yes no_match Unknown Impurity is_match->no_match No further_invest Requires Further Investigation (e.g., High-Res MS/MS, Isolation) no_match->further_invest

Caption: Decision-making process for impurity characterization.

Conclusion

The validation of purity for a novel pharmaceutical compound is a multi-faceted task that demands precision, scientific rigor, and a deep understanding of analytical principles. This guide has presented a comprehensive and trustworthy LC-MS methodology for assessing the purity of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole. By integrating system suitability tests, following a logically developed protocol, and understanding the strengths of LC-MS relative to other techniques, researchers can generate high-quality, defensible data. This robust analytical foundation is essential for making informed decisions in the drug development pipeline, ultimately ensuring the safety and efficacy of next-generation therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical Chemistry. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chemistry. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]

  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Wiley Online Library. [Link]

  • Growing Pains in LC-MS/MS Testing. American Association for Clinical Chemistry. [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Center for Biotechnology Information. [Link]

  • LC-MS/MS in clinical diagnostics: Opportunities, technical hurdles, and implementation challenges. Japan Society of Medical Mass Spectrometry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

As a Senior Application Scientist, understanding the mechanistic behavior of a chemical is the foundation of laboratory safety. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the mechanistic behavior of a chemical is the foundation of laboratory safety. 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (CAS: 1393441-99-0) is a highly specialized, halogenated heterocyclic building block frequently utilized in drug discovery and organic synthesis.

While benzimidazoles generally present moderate baseline toxicity, the specific addition of bromine and fluorine substituents significantly alters this compound's physicochemical profile. These halogens increase the molecule's lipophilicity, thereby enhancing its ability to cross biological membranes (including dermal barriers). Consequently, handling this compound requires a rigorous, self-validating safety architecture that goes beyond standard laboratory precautions.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first quantify the threat. The table below summarizes the physicochemical data that dictates our operational controls.

PropertyValue / DetailMechanistic Safety Implication
Chemical Name 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazoleAromatic heterocycle; potential for DNA intercalation or off-target biological activity.
CAS Number 1393441-99-0Unique identifier for safety tracking.
Molecular Formula C11H12BrFN2Contains halogens; strictly prohibits standard incineration due to toxic byproducts (HBr, HF)[1].
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing or transfer[2].
Lipophilicity High (Due to Br, F, and propyl groups)Rapid dermal penetration. Standard single-layer gloves may fail if the compound is dissolved in a carrier solvent.

PPE Selection & Causality

According to 3, PPE serves as the final protective barrier and must be tailored to the specific state of the chemical[3].

  • Dermal Protection (The Solvent Variable):

    • Dry Powder: A single layer of 5-mil nitrile gloves is sufficient to block particulate transfer[4].

    • In Solution: Benzimidazoles are routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO rapidly permeates standard nitrile, carrying dissolved lipophilic solutes directly through the skin. Causality: If handling this compound in solution, a double-glove system (nitrile inner, butyl rubber outer) is mandatory.

  • Ocular Protection: Indirectly vented chemical splash goggles. Causality: Standard safety glasses do not provide a seal against aerosolized halogenated powders or solvent splashes[4].

  • Body Protection: A fully buttoned, flame-resistant lab coat. Causality: Protects against electrostatic discharge during powder handling, which could ignite flammable vapors if working near organic solvents.

Operational Protocol: Weighing & Dissolution

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Environmental Control Verification

  • Action: Activate the laboratory chemical fume hood. Verify the digital face velocity monitor reads between 80–100 feet per minute (0.4–0.5 m/s)[2].

  • Causality: The hood provides a negative pressure barrier, preventing the inhalation of aerosolized brominated/fluorinated particulates.

  • Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. If it flutters outward, abort the procedure.

Step 2: PPE Donning & Integrity Check

  • Action: Don lab coat, goggles, and appropriate gloves based on the solvent state.

  • Validation Check: Manually inflate gloves and roll the cuffs to trap air. Inspect for micro-punctures before donning.

Step 3: Anti-Static Weighing

  • Action: Use a grounded anti-static weigh boat and a static-eliminating ionizer fan if available. Transfer the powder using a clean, stainless-steel micro-spatula.

  • Causality: Halogenated organic powders often carry static charges, causing them to "jump" from the spatula, leading to contamination of the balance area.

  • Validation Check: Hover the spatula 1 cm above the powder. If the powder jumps to the metal, static is present; engage the ionizer before proceeding.

Step 4: In-Situ Dissolution

  • Action: Rather than transferring the dry powder to a new vessel, add your solvent (e.g., DMSO) directly to the weigh boat or pre-tared vial using a calibrated micropipette.

  • Causality: Wetting the powder immediately eliminates the risk of aerosolization during secondary transfers.

Decontamination & Disposal Plan

Halogenated compounds require strict segregation. Mixing halogenated waste with non-halogenated waste can lead to catastrophic facility damage during incineration[1].

Step 1: Work Surface Decontamination

  • Action: Wipe down the balance and fume hood surface with a disposable towel dampened with a mild surfactant or 70% ethanol.

  • Causality: Dry wiping forces microscopic halogenated particulates into the air. Damp wiping traps them in the liquid matrix.

Step 2: Waste Segregation

  • Action: Dispose of all liquid waste, contaminated weigh boats, and the first layer of gloves into a clearly labeled "Halogenated Organic Waste" container[1].

  • Validation Check: Visually verify the waste container label includes the specific hazard class (Halogenated) before depositing materials.

Safety Workflow Visualization

The following diagram illustrates the logical progression and decision matrix for handling this compound safely.

G Start Pre-Operation Verify Hood Velocity & Don PPE Weighing Weighing Phase (Anti-static tools, Negative Pressure) Start->Weighing Dissolution Dissolution Phase (Add solvent directly to vial) Weighing->Dissolution Spill Spill or Contamination Detected? Dissolution->Spill Decon Decontamination Protocol (Damp wipe, trap particulates) Spill->Decon Yes Waste Waste Segregation (Strictly Halogenated Stream) Spill->Waste No Decon->Waste End Log Usage & Store (Room Temp, Desiccated) Waste->End

Fig 1: Safe handling, dissolution, and disposal workflow for halogenated benzimidazoles.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Lab Manager Magazine.[Link]

  • Kansas State University. "Prudent Practices in Laboratory Safety". K-State College of Veterinary Medicine.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
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